molecular formula CH4NNaO2S B13735123 Sodium thiocyanate 2-hydrate

Sodium thiocyanate 2-hydrate

Cat. No.: B13735123
M. Wt: 117.11 g/mol
InChI Key: HPEOKFVOVDNCFD-UHFFFAOYSA-M
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Description

Sodium thiocyanate 2-hydrate (CAS 17032-40-5) is a hydrated inorganic salt with the molecular formula NaSCN·2H₂O . This compound serves as a versatile reagent in numerous research and industrial applications. In chemical synthesis, it acts as a precursor for the synthesis of pharmaceuticals and specialty chemicals and is used to prepare alkylthiocyanates by reacting with alkyl halides, often facilitated by phase-transfer catalysts . Within the laboratory, sodium thiocyanate is a common reagent used to qualitatively test for the presence of Fe³⁺ ions . It also plays a critical role in the crystallization and purification of proteins, making it a valuable tool in biochemical and biophysical research . Beyond these applications, its uses extend to various industries, where it functions as a spinning solvent for polyacrylonitrile in fiber production, a photographic stabilizer, a corrosion inhibitor, and a hardening accelerator for cement and concrete mixes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

CH4NNaO2S

Molecular Weight

117.11 g/mol

IUPAC Name

sodium;thiocyanate;dihydrate

InChI

InChI=1S/CHNS.Na.2H2O/c2-1-3;;;/h3H;;2*1H2/q;+1;;/p-1

InChI Key

HPEOKFVOVDNCFD-UHFFFAOYSA-M

Canonical SMILES

C(#N)[S-].O.O.[Na+]

Origin of Product

United States

Synthetic Methodologies and Preparation of Sodium Thiocyanate Dihydrate

Established Industrial and Laboratory Syntheses of Sodium Thiocyanate (B1210189) Precursors

The primary industrial production of sodium thiocyanate involves several key methodologies, including its synthesis from sodium cyanide and sulfur, recovery from coke plant wastewater, and through a metathesis reaction between ammonium (B1175870) thiocyanate and sodium hydroxide (B78521). chemicalbook.comemsaquimica.com The most prevalent of these is the direct reaction of sodium cyanide with elemental sulfur. openpr.com

Reaction of Cyanide with Elemental Sulfur

8 NaCN + S₈ → 8 NaSCN chemicalbook.com

This process is generally carried out in a reaction vessel with temperature controls. openpr.com The reaction is exothermic, and careful management of the temperature is necessary to prevent side reactions. sciencemadness.org In some processes, a two-phase catalyst system, such as a mixture of tetrabutylammonium (B224687) bromide and an alcohol, is employed to lower the reaction temperature and increase the reaction speed, which can lead to yields as high as 99.7%. google.com Another approach involves the slow addition of an aqueous solution of sodium cyanide to an aqueous solution of sulfide (B99878) containing dissolved sulfur. google.com

Purification Processes and Byproduct Management

The purity of sodium thiocyanate is critical for its various applications, especially in the production of acrylic fibers and in the pharmaceutical industry. openpr.comgoogle.com The synthesis process, particularly the reaction of sodium cyanide and sulfur, can generate byproducts. The high alkalinity of the raw sodium cyanide solution can lead to hydrolysis reactions of both sodium cyanide and sulfur, creating impurities. google.com

Common purification techniques include:

High-Temperature Heating: This process involves heating the crude sodium thiocyanate solution or solid. At high temperatures, organic impurities can be evaporated, sublimated, decomposed, or carbonized, allowing for their separation. google.com

Fractional Crystallization: This method involves repeatedly evaporating, concentrating, and crystallizing the sodium thiocyanate solution at controlled temperatures (e.g., between 25 to 100°C) to separate the pure crystals from the mother liquor containing impurities. google.com

Pre-treatment of Reactants: To minimize byproduct formation, the raw sodium cyanide can be pre-treated with an organic acid, such as phytic acid, to neutralize alkaline components like sodium hydroxide and sodium carbonate. This reduces the alkalinity and slows the rate of hydrolysis. google.com

Byproduct management is also a significant consideration. For instance, in an alternative production method where sodium thiocyanate is recovered from the desulfurization waste liquid of coking plants, byproducts such as sodium sulfate (B86663) and sodium thiosulfate (B1220275) accumulate. google.com These must be managed to maintain the efficiency of the desulfurization process and prevent environmental pollution. google.com

Crystallization and Controlled Hydration Techniques for Sodium Thiocyanate 2-hydrate

Sodium thiocyanate is a deliquescent salt, meaning it readily absorbs moisture from the atmosphere. google.comwikipedia.org While the anhydrous form is common, the dihydrate (NaSCN·2H₂O) can be prepared through controlled crystallization processes.

Slow Evaporation Methods for Crystal Growth

The slow evaporation technique is a widely used method for growing high-quality single crystals from a solution. niscpr.res.inresearchgate.net This process involves dissolving the solute (in this case, anhydrous sodium thiocyanate) in a suitable solvent, typically purified water, to create a saturated or slightly supersaturated solution. niscpr.res.inijsr.in The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over a period of time. niscpr.res.in As the solvent evaporates, the concentration of the solute increases, eventually exceeding the saturation point and leading to the formation of crystals. The rate of evaporation is a critical factor influencing the size and quality of the crystals. ijsr.in

For sodium thiocyanate dihydrate, this would involve preparing a concentrated aqueous solution of sodium thiocyanate and allowing it to crystallize at a temperature where the dihydrate is the stable solid phase.

Stoichiometric Control in Hydrate Formation

The formation of a specific hydrate, such as the dihydrate, is dependent on the thermodynamic conditions of the crystallization process, primarily temperature and the activity of water in the solution. To form sodium thiocyanate dihydrate, the crystallization must occur from an aqueous solution where the stoichiometry of water is controlled.

This is achieved by carefully managing the concentration of the sodium thiocyanate solution and the temperature of crystallization. By controlling these parameters, it is possible to ensure that as the crystals form, they incorporate exactly two molecules of water per formula unit of sodium thiocyanate into their crystal lattice structure. The phase diagram of the sodium thiocyanate-water system would provide the precise temperature and concentration ranges necessary for the preferential crystallization of the dihydrate form over the anhydrous salt or other potential hydrates.

Optimization of Yield and Purity for Academic Applications

For academic and research purposes, high purity of chemical reagents is paramount. Sodium thiocyanate used in laboratory settings, for example as a reagent for testing for Fe³⁺ ions or in organic synthesis, often requires a purity of ≥98.0%. chemicalbook.comsigmaaldrich.com

To achieve this, several optimization strategies can be employed:

Catalyst Optimization: As mentioned, the use of phase-transfer catalysts can significantly improve the yield of the initial synthesis of the sodium thiocyanate precursor. google.com

pH Control: Pre-treatment of the cyanide reactant to reduce alkalinity minimizes side reactions and improves the purity of the crude product. google.com

Recrystallization: This is a standard laboratory technique for purifying solid compounds. The crude sodium thiocyanate can be dissolved in a minimum amount of hot solvent (like water or ethanol) and then allowed to cool slowly. The purified compound will crystallize out, leaving impurities dissolved in the mother liquor. This process can be repeated to achieve higher levels of purity.

Use of High-Purity Starting Materials: The synthesis will naturally result in a purer product if high-purity sodium cyanide and sulfur are used as the initial reactants. chemicalbook.com

Below is a data table summarizing the optimization parameters for sodium thiocyanate synthesis.

ParameterConventional MethodOptimized MethodImpact
CatalystNone or simple catalystTwo-phase mixed catalyst (e.g., Tetrabutylammonium bromide and an alcohol)Increased reaction speed and yield. google.com
Reactant Pre-treatmentNonePre-treatment of NaCN with an organic acid (e.g., phytic acid)Reduced alkalinity, minimizing hydrolysis and byproduct formation. google.com
Reaction Temperature~120 °CLowered temperature due to catalyst efficiencyReduced energy consumption and fewer side reactions. google.com
Purity of Final Product96-97%Up to 99.7%Higher quality product suitable for more sensitive applications. google.com
Purification TechniqueDescriptionEffectiveness
High-Temperature HeatingHeating the crude product to evaporate, sublimate, or decompose organic impurities. google.comEffective for removing volatile organic contaminants. google.com
Fractional CrystallizationRepeated cycles of evaporation, concentration, and crystallization to separate pure NaSCN. google.comCan significantly reduce impurity content, for example, from 15% down to 3%. google.com
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool and crystallize, leaving impurities in the solution.A standard and effective laboratory method for achieving high purity (e.g., ≥98.0%). sigmaaldrich.com

Influence of Reaction Conditions on Hydrate Formation

The formation of sodium thiocyanate dihydrate (NaSCN·2H₂O) versus its anhydrous form is critically dependent on temperature control during the crystallization phase. The transition point between the anhydrous and dihydrate forms is approximately 30°C. google.com To specifically crystallize the dihydrate, the concentrated sodium thiocyanate solution must be cooled to below this transition temperature. google.com

In a typical manufacturing process, after the initial synthesis and purification steps, the clarified sodium thiocyanate solution is concentrated. If the goal is to first remove impurities like sodium sulfate that are less soluble at higher temperatures, the solution is concentrated and cooled to a temperature just above the 30°C transition point. google.com This allows for the crystallization and removal of anhydrous sodium sulfate. Subsequently, for the formation of the desired dihydrate product, the resulting filtrate is further cooled to below the transition point, prompting the crystallization of sodium thiocyanate dihydrate. google.com

Table 1: Temperature Conditions for Sodium Thiocyanate Crystallization

Product Form Crystallization Temperature Process Step
Anhydrous Sodium Thiocyanate Above ~30°C The liquor is cooled to a temperature close to but above the transition point. google.com
Sodium Thiocyanate Dihydrate Below ~30°C The concentrated liquor is cooled to below the transition point of NaSCN to NaSCN·2H₂O. google.com

Reduction of Byproduct Formation in Synthesis

In the conventional synthesis of sodium thiocyanate from sodium cyanide and sulfur, the formation of byproducts is a significant challenge affecting product quality and wastewater treatment. google.com Key factors contributing to byproduct generation are the high alkalinity of the raw sodium cyanide and elevated reaction temperatures. google.com

Hydrolysis reactions of both sodium cyanide and sulfur are exacerbated under these conditions, leading to impurities. google.com A common industrial process involves carrying out the reaction at approximately 120°C, which accelerates these undesirable side reactions. google.com Typical impurities found in crude sodium thiocyanate liquors include sodium carbonate, sodium sulfide, and sodium hydroxide. google.com

Several strategies have been developed to mitigate the formation of these byproducts:

pH Control: Treating the crude solution with an acid, such as sulfuric acid, can convert carbonate, sulfide, and hydroxide impurities into sodium sulfate. google.com This salt can then be selectively crystallized and removed before the final crystallization of sodium thiocyanate. google.com

Pre-treatment of Raw Materials: One patented method involves the pre-treatment of the raw sodium cyanide with an organic acid to neutralize alkali components like NaOH and Na₂CO₃. This reduces the initial alkalinity of the solution, thereby lowering the rate of hydrolysis. google.com

Catalyst Systems: The use of a two-phase mixed catalyst system, such as a combination of a quaternary ammonium salt (e.g., Tetrabutylammonium bromide) and an alcohol (e.g., xylitol), has been proposed to facilitate the reaction under milder conditions, thus reducing byproduct formation. google.com

Table 2: Strategies for Byproduct Reduction in NaSCN Synthesis

Strategy Method Target Byproducts Reference
pH Adjustment Addition of sulfuric acid to the crude liquor. Sodium carbonate, sodium sulfide, sodium hydroxide. google.com
Raw Material Pre-treatment Neutralization of alkali in sodium cyanide with an organic acid. Products of hydrolysis. google.com
Advanced Catalysis Use of a two-phase mixed catalyst (e.g., quaternary ammonium salt and xylitol). Products of high-temperature side reactions. google.com

Novel Approaches to this compound Synthesis

Green Chemistry Principles in Preparation

Modern synthetic approaches are increasingly incorporating the principles of green chemistry to reduce the environmental impact of sodium thiocyanate production. A key focus is minimizing waste and avoiding hazardous reagents. nih.gov The traditional synthesis route relies on highly toxic sodium cyanide, which presents significant handling, transportation, and usage restrictions. google.com

A greener alternative involves the metathesis reaction between ammonium thiocyanate and sodium hydroxide. google.com One novel method employs a water-carrying organic solvent like toluene. The reactants are heated to reflux, and the water generated during the reaction is removed. Upon cooling, the sodium thiocyanate product crystallizes and can be directly filtered. This method simplifies the process by potentially eliminating the need for complex purification steps like activated carbon decolorization, which reduces operational steps and energy consumption. google.com This aligns with green chemistry principles such as waste prevention and designing for energy efficiency. nih.gov

Exploitation of Waste Streams for Thiocyanate Production

A significant advancement in sustainable chemical production is the recovery of sodium thiocyanate from industrial waste streams, effectively turning a waste product into a valuable resource. emsaquimica.comgoogle.com This approach, often termed "waste valorization," is a core concept of the circular economy. emsaquimica.com

Various industrial processes generate effluents rich in thiocyanates, which would otherwise require costly treatment and disposal. nih.govgoogle.com Technologies have been developed to efficiently recover high-purity sodium thiocyanate from these streams.

Coke Production: Wastewater from coke plants is a major source. One eco-friendly process recovers sodium thiocyanate from this wastewater, which is reported to reduce CO₂ emissions by over 40% compared to conventional cyanide-based synthesis. emsaquimica.com A patented method for treating desulfurization waste liquid from coking gas involves using an alcohol solvent to selectively extract sodium thiocyanate, separating it from impurities like sodium thiosulfate and sodium sulfate. google.compatsnap.com

Acrylic Fiber Industry: The manufacturing of acrylic fibers generates aqueous effluent containing significant amounts of sodium thiocyanate. google.comtechno-preneur.net A membrane-based nanofiltration process has been developed to separate NaSCN from impurities such as β-sulfopropionic acid, β-sulfopropionitrile, and various inorganic salts. This technique can achieve over 99% recovery of sodium thiocyanate as a colorless, enriched solution suitable for reuse. google.comtechno-preneur.net

Table 3: Industrial Waste Streams as Sources for Sodium Thiocyanate

Industrial Source Waste Stream Recovery Technology Key Advantages References
Coking / Gas Desulfurization Coke plant wastewater; Desulfurization waste liquor Solvent Extraction (e.g., with methanol (B129727) or other alcohols) Reduces CO₂ emissions; Utilizes waste effectively. emsaquimica.comgoogle.compatsnap.com
Acrylic Fiber Manufacturing Aqueous process effluent Nanofiltration High recovery rate (>99%); Removes color and organic impurities. google.comtechno-preneur.net
Fuel Gas Scrubbing Spent alkaline scrubbing liquors Solvent Extraction (e.g., with n-butanol) Enables continuous regeneration of scrubbing liquor. google.com

Advanced Structural Elucidation and Characterization of Sodium Thiocyanate Dihydrate

Single Crystal X-ray Diffraction Analysis of Sodium Thiocyanate (B1210189) and its Hydrates

Detailed single-crystal X-ray diffraction data, which forms the bedrock of modern structural chemistry, appears to be unpublished for sodium thiocyanate dihydrate. nih.gov This technique is essential for determining the precise three-dimensional arrangement of atoms within a crystal lattice.

For comparison, anhydrous sodium thiocyanate (NaSCN) is well-characterized. It crystallizes in the orthorhombic system, with the space group Pnma. tandfonline.commaterialsproject.org In this structure, each sodium ion (Na⁺) is octahedrally coordinated, bonded to the nitrogen and sulfur atoms of three different thiocyanate (SCN⁻) anions. materialsproject.orgwikipedia.org

Powder X-ray Diffraction for Polymorph and Phase Identification

Powder X-ray diffraction (PXRD) is a key technique for identifying crystalline phases and studying polymorphism—the ability of a compound to exist in more than one crystal structure. While PXRD patterns for anhydrous sodium thiocyanate are known and used for phase identification in chemical reactions, a specific, indexed PXRD pattern for the dihydrate is not available in the reviewed literature. tandfonline.com Research on other compounds confirms that PXRD is an effective tool for distinguishing between anhydrous and various hydrated forms of a salt. iaea.org However, no studies specifically identifying or characterizing polymorphs of NaSCN·2H₂O were found. Anhydrous NaSCN is reported to be stable without phase transitions upon heating or under pressure. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods like Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules and are sensitive to the chemical environment.

For the thiocyanate ion, the most intense and studied vibration is the C≡N stretching mode, which appears in the region of 2050-2170 cm⁻¹. The exact frequency of this band is sensitive to whether the anion is free in solution, part of an ion pair, or coordinated to a metal, and through which atom (N or S). nih.govdtic.mil

In the context of sodium thiocyanate dihydrate, an IR or Raman spectrum would be expected to show:

O-H Stretching: Broad absorption bands in the high-frequency region of the IR spectrum (typically 3000-3600 cm⁻¹) corresponding to the stretching vibrations of the water molecules of hydration.

H-O-H Bending: A band around 1600-1650 cm⁻¹ due to the bending motion of the water molecules.

C≡N Stretching: The characteristic sharp and intense band for the thiocyanate C≡N stretch. Its position would be indicative of the specific interactions (including hydrogen bonding) within the dihydrate crystal lattice.

C-S Stretching: A weaker band typically found in the 700-800 cm⁻¹ region.

While spectra for anhydrous NaSCN and its solutions are available, a specific, assigned vibrational spectrum for the solid dihydrate phase was not found in the searched literature. researchgate.netumich.edu

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of molecules. ksu.edu.sa In the context of sodium thiocyanate dihydrate, these methods are instrumental in identifying the characteristic vibrations of the thiocyanate anion (SCN⁻) and the water molecules of hydration.

The thiocyanate ion, a linear triatomic species, possesses three fundamental vibrational modes: the C≡N stretching vibration, the C-S stretching vibration, and the SCN bending vibration. The frequencies of these modes are sensitive to the chemical environment, including coordination to a metal cation and the presence of hydrogen bonding. scispace.com

In the IR spectrum of sodium thiocyanate dihydrate, the C≡N stretching vibration typically appears as a very intense band around 2057 cm⁻¹. dtic.mil The C-S stretching frequency is generally observed in the region of 740-750 cm⁻¹. The bending mode of the SCN⁻ ion gives rise to a doublet in the Raman spectrum, further confirming the presence of this anion.

The water of hydration also exhibits characteristic vibrational modes. These include symmetric and asymmetric O-H stretching vibrations and H-O-H bending vibrations. The presence of these bands in the IR and Raman spectra confirms the hydrated nature of the compound. The positions and shapes of these water bands can provide insights into the strength and nature of the hydrogen bonding interactions within the crystal lattice. ksu.edu.sa

A comparison of the vibrational spectra of the dihydrate with its anhydrous counterpart and with solutions of sodium thiocyanate can reveal shifts in vibrational frequencies, indicating changes in the interactions of the thiocyanate ion and the influence of the water molecules on the crystal structure. scispace.com

Table 1: Characteristic Vibrational Frequencies for Sodium Thiocyanate Dihydrate

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
C≡N Stretch~2057IR, Raman
C-S Stretch~740-750IR, Raman
SCN BendDoublet in RamanRaman
O-H StretchBroad band ~3400IR
H-O-H Bend~1600IR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for probing the local chemical environment of specific nuclei. Both solution and solid-state NMR can be applied to study sodium thiocyanate dihydrate.

In solution, ¹³C NMR spectroscopy can be used to observe the carbon atom of the thiocyanate anion. The chemical shift of this carbon provides information about the electronic environment of the SCN⁻ group in solution.

Solid-state NMR (ssNMR) is particularly valuable for characterizing the structure and dynamics of materials in their solid form. crystalpharmatech.com For sodium thiocyanate dihydrate, ²³Na ssNMR can be employed to investigate the different sodium cation environments within the crystal lattice. nih.gov The interaction of the sodium nucleus with its surrounding electric field gradient can be measured, providing details about the symmetry and coordination of the Na⁺ ions. nih.gov

¹H ssNMR can be used to study the water molecules of hydration, giving insights into their motion and proximity to other atoms in the crystal. Furthermore, advanced techniques like Magic Angle Spinning (MAS) and High Power Decoupling (HDEC) can simplify complex spectra and enhance resolution in the solid state. crystalpharmatech.com By using techniques like heteronuclear correlation (HETCOR), it is possible to probe the connectivity between different nuclei, such as between the sodium cations and the nitrogen or carbon atoms of the thiocyanate anion, or between the water protons and other parts of the structure. osti.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule or ion by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.com For sodium thiocyanate dihydrate, the UV-Vis spectrum is primarily dictated by the electronic transitions of the thiocyanate anion.

The SCN⁻ ion exhibits characteristic absorption bands in the UV region. These transitions are generally broad and arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. bioglobax.com The primary electronic transitions observed for the thiocyanate anion are charge-transfer-to-solvent (CTTS) transitions. escholarship.org

In aqueous solutions, the spectrum of sodium thiocyanate is influenced by the solvation environment. escholarship.org The interaction of the thiocyanate ion with water molecules affects the energy levels of its molecular orbitals, and consequently, the wavelengths at which it absorbs light. The position and intensity of these absorption bands can be sensitive to the concentration of the salt and the presence of other species in the solution. unl.pt

The study of electronic transitions in the solid state can be more complex due to the fixed orientation of the ions in the crystal lattice. However, UV-Vis spectroscopy can still provide valuable information about the electronic structure of sodium thiocyanate dihydrate and how it differs from the ion in solution. ufg.br

Table 2: Electronic Transitions of Thiocyanate Anion

Transition TypeApproximate Wavelength Range (nm)Region
Charge-Transfer-to-Solvent (CTTS)200 - 300Ultraviolet

Thermal Analysis for Hydration State and Dehydration Processes

Thermal analysis techniques are crucial for understanding the stability of hydrated compounds and the processes they undergo upon heating. univ-rouen.fr For sodium thiocyanate dihydrate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly informative.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com This technique is ideal for determining the water content of hydrated salts like sodium thiocyanate dihydrate.

When a sample of NaSCN·2H₂O is heated, it will lose its two water molecules at a specific temperature range. The TGA thermogram will show a distinct mass loss corresponding to the molar mass of two water molecules. This allows for the precise quantification of the water of hydration and confirmation of the dihydrate stoichiometry. netzsch.com The temperature at which dehydration occurs provides information about the thermal stability of the hydrate. The process may occur in one or multiple steps, indicating differences in the binding energies of the water molecules within the crystal structure. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify thermal events such as phase transitions, melting, and dehydration. researchgate.net

For sodium thiocyanate dihydrate, the DSC thermogram will show an endothermic peak corresponding to the energy absorbed during the dehydration process. The temperature of this peak is characteristic of the dehydration event, and the area under the peak is proportional to the enthalpy of dehydration. mdpi.comnih.gov

Following dehydration, further heating will eventually lead to the melting of the anhydrous sodium thiocyanate. This will be observed as another sharp endothermic peak in the DSC trace at the melting point of the anhydrous salt. nouryon.com DSC can therefore be used to map out the thermal behavior of the compound over a wide temperature range, identifying key transition temperatures and their associated energetic changes.

Table 3: Thermal Analysis Data for Sodium Thiocyanate Dihydrate

Thermal EventTechniqueObservation
DehydrationTGAMass loss corresponding to ~22.5% (2 moles of H₂O)
DehydrationDSCEndothermic peak
Melting (anhydrous)DSCEndothermic peak at ~310 °C

Microscopic and Morphological Characterization

The morphology and crystal habit of sodium thiocyanate dihydrate can be investigated using microscopic techniques such as Scanning Electron Microscopy (SEM). SEM provides high-resolution images of the sample's surface, revealing details about crystal shape, size distribution, and surface texture. researchgate.net

Crystals of sodium thiocyanate dihydrate are typically colorless and can form in various habits depending on the crystallization conditions. nih.gov SEM analysis can reveal whether the crystals are well-formed with distinct facets or if they exist as agglomerates. researchgate.net This morphological information is important for understanding the material's physical properties and behavior in various applications. The crystal structure of sodium thiocyanate is orthorhombic. wikipedia.org

Scanning Electron Microscopy (SEM) for Surface Analysis

The general procedure for SEM analysis involves placing a completely dry sample in the high-vacuum chamber of the microscope. shutterstock.com An electron beam is then scanned across the sample, and detectors collect the resulting signals (typically secondary electrons for topographical information) to form an image. nanoscience.comshutterstock.com

Table 1: SEM Analysis Parameters (General)

ParameterDescriptionTypical Value/Setting
Accelerating Voltage The voltage used to accelerate electrons in the electron gun.1-30 kV
Detection Mode The type of signal detected to form the image.Secondary Electrons (SE) for topography; Backscattered Electrons (BSE) for compositional contrast.
Working Distance The distance between the final lens and the sample.Varies (e.g., 10 mm)
Magnification The extent to which the image is enlarged.10x to over 300,000x
Sample Coating A thin layer of conductive material (e.g., gold, carbon) applied to non-conductive samples to prevent charge buildup.Gold, Carbon, or Platinum/Palladium alloy

This table represents typical parameters for SEM analysis and is not specific to sodium thiocyanate dihydrate.

Optical Microscopy for Crystal Morphology

Optical Microscopy is a fundamental and accessible technique for examining the external crystal morphology, also known as the crystal habit. It uses visible light and a system of lenses to magnify images of small samples. This method provides valuable information on crystal size, shape, transparency, and the presence of birefringence when using polarized light. researchgate.net

The crystal habit is an important characteristic of a crystalline solid, as it can be influenced by the crystallization conditions, such as solvent, temperature, and the presence of impurities. While the internal crystal structure of anhydrous sodium thiocyanate is known to be orthorhombic, the specific habit of the dihydrate crystals can vary. wikipedia.org For related hydrated compounds, optical microscopy has been used to observe distinct crystal shapes, such as needle-shaped or plate-like crystals. researchgate.net In studies involving sodium thiocyanate as a component in crystallization solutions, optical microscopy is a standard tool for observing the resulting crystal formation, for instance, of protein crystals. rsc.org

Table 2: Observable Crystal Characteristics with Optical Microscopy

CharacteristicDescription
Crystal System The basic geometric framework of the crystal (e.g., cubic, tetragonal, orthorhombic). wikipedia.org
Crystal Habit The external shape of the crystal (e.g., needles, plates, prisms). researchgate.net
Size Distribution The range and average size of the crystals in a sample.
Transparency The ability of the crystal to transmit light.
Birefringence The optical property of a material having a refractive index that depends on the polarization and propagation direction of light. Visible under cross-polarized light.

This table outlines general characteristics observable via optical microscopy.

Coordination Chemistry of the Thiocyanate Anion Within Hydrated Sodium Systems

Ambidentate Nature of the Thiocyanate (B1210189) Ligand in Alkali Metal Complexes

The thiocyanate ligand can coordinate to a metal (M) in two primary ways:

Isothiocyanate (N-bonded): The metal is bonded to the nitrogen atom (M-NCS). wikipedia.org

Thiocyanate (S-bonded): The metal is bonded to the sulfur atom (M-SCN). wikipedia.org

The preferred coordination mode is heavily influenced by the nature of the metal ion, as described by the Hard and Soft Acids and Bases (HSAB) principle. psu.edu Hard metal cations, which are typically small and highly charged, tend to form N-bonded complexes. In contrast, soft metal cations, which are larger and more polarizable, generally favor the formation of S-bonded complexes. wikipedia.org For instance, first-row transition metals like Cr(III), Mn(II), Fe(III), Ni(II), and Co(II) are borderline hard acids and typically form N-bonded isothiocyanate complexes. wikipedia.orgresearchgate.net Conversely, softer metals such as Pd(II), Pt(II), and Au(III) tend to form S-bonded thiocyanate complexes. wikipedia.org

The geometry of the complex also differs between the two modes. N-bonded isothiocyanates usually exhibit a linear or nearly linear M-N-C angle (close to 180°), while S-bonded thiocyanates have a bent M-S-C angle, typically around 100°. wikipedia.orgpsu.edu Spectroscopic methods, particularly infrared (IR) spectroscopy, are instrumental in distinguishing these isomers. The C≡N stretching vibration (ν(CN)) generally appears at a lower frequency (< 2110 cm⁻¹) for N-bonded complexes compared to S-bonded complexes (> 2110 cm⁻¹). researchgate.netpjsir.orgresearchgate.net

Table 1: Comparison of N-bonded and S-bonded Thiocyanate Complexes
PropertyN-Bonded (Isothiocyanate)S-Bonded (Thiocyanate)
Bonding AtomNitrogenSulfur
Typical Metal CationsHard acids (e.g., Cr³⁺, Fe³⁺, Co²⁺) wikipedia.orgSoft acids (e.g., Pd²⁺, Pt²⁺, Au³⁺) wikipedia.org
Bond Angle (M-Donor-C)~180° wikipedia.orgpsu.edu~100° wikipedia.org
IR C≡N Stretch (ν(CN))&lt; 2110 cm⁻¹ researchgate.netresearchgate.net&gt; 2110 cm⁻¹ researchgate.netresearchgate.net

While the HSAB principle provides a good general guideline, other factors can significantly influence the resulting linkage isomer. These include:

Kinetics vs. Thermodynamics: The final product may be determined by whether the reaction is under kinetic or thermodynamic control. For example, the reaction of [Co(NH₃)₅(H₂O)]³⁺ with thiocyanate initially forms the S-bonded kinetic product, [Co(NH₃)₅(SCN)]²⁺, which then isomerizes to the more thermodynamically stable N-bonded form, [Co(NH₃)₅(NCS)]²⁺. wikipedia.orgwikiwand.com

Solubility: The relative solubility of the isomers can dictate which one is isolated from a reaction mixture. For instance, a mixture of N- and S-bonded ruthenium polypyridyl complexes could be separated based on their differing solubilities in ethanol (B145695). researchgate.netnih.gov

Steric Hindrance: The presence of bulky ancillary ligands on the metal center can favor the less sterically demanding coordination mode. researchgate.net

Solvent: The nature of the solvent can influence the electronic properties of the metal center and the ligand, thereby affecting the preferred bonding mode. researchgate.net

Formation and Structure of Metal-Thiocyanate Hydrate Complexes

In aqueous solutions, such as those prepared from sodium thiocyanate dihydrate, the thiocyanate anion readily reacts with transition metal cations to form hydrated complexes. The water molecules can act as co-ligands, filling coordination sites around the metal center.

The reaction between iron(III) ions and thiocyanate in an aqueous medium is a classic and well-known chemical test. It produces a distinct blood-red color, which is primarily due to the formation of the complex ion [Fe(NCS)(H₂O)₅]²⁺, named pentaaqua(thiocyanato-N)iron(III). wikiwand.comwikipedia.org In this complex, the iron(III) ion is octahedrally coordinated to one N-bonded thiocyanate ligand and five water molecules. wikipedia.org

Depending on the concentration of thiocyanate, a stepwise formation of other complexes can occur, leading to a mixture of species such as Fe(SCN)₃ and the tetrahedral [Fe(SCN)₄]⁻. wikiwand.comwikipedia.orgsrce.hr The intense color of these complexes allows for their use in the spectrophotometric determination of iron. srce.hracs.org Studies in non-aqueous solvents like N,N-dimethylformamide (DMF) have shown that a series of complexes, [Fe(SCN)ₙ]⁽³⁻ⁿ⁾⁺ where n=1-5, can form, all of which are believed to retain a six-coordinate octahedral structure. nih.gov

Cobalt(II) ions react with thiocyanate to form characteristic blue complexes, a property utilized in the Scott test for the qualitative detection of cocaine. solubilityofthings.comwikipedia.org In aqueous solution, the tetrahedral complex [Co(NCS)₄]²⁻ is a prominent species. wikipedia.org The trihydrate, Co(SCN)₂(H₂O)₃, consists of isolated tetrahedral Co(SCN)₂(H₂O)₂ centers and one molecule of water of crystallization. wikipedia.org

The coordination environment of cobalt(II) in thiocyanate complexes can be influenced by the presence of other co-ligands and solvents. For example, complexes with 4-(hydroxymethyl)pyridine can form discrete octahedral structures where the Co(II) cation is coordinated by two N-bonded thiocyanate anions and four pyridine-based ligands. mdpi.com Substitution of these co-ligands with solvent molecules like water or ethanol is also observed. mdpi.com The versatility of cobalt(II) thiocyanate as a building block allows for the synthesis of various coordination compounds, from discrete molecules to extended polymeric chains. mdpi.comresearchgate.net

Table 2: Examples of Iron(III) and Cobalt(II) Thiocyanate Complexes
Complex IonMetal IonCoordination GeometryColorKey Feature
[Fe(NCS)(H₂O)₅]²⁺Fe³⁺Octahedral wikipedia.orgBlood-red wikiwand.comwikipedia.orgPrimary species in the qualitative test for Fe³⁺. wikipedia.org
[Fe(SCN)₄]⁻Fe³⁺Tetrahedral wikipedia.orgRedForms at higher thiocyanate concentrations. wikipedia.org
[Co(NCS)₄]²⁻Co²⁺Tetrahedral wikipedia.orgBlue wikipedia.orgsolubilityofthings.comBasis for the qualitative test for Co²⁺. wikipedia.org
Co(NCS)₂(H₂O)₂(hmpy)₂Co²⁺Octahedral mdpi.com-Discrete complex with co-ligands (hmpy = 4-(hydroxymethyl)pyridine). mdpi.com

The thiocyanate ligand also plays a significant role in the chemistry of macrocyclic complexes. Macrocyclic ligands are large, cyclic molecules that can encapsulate a metal ion. libretexts.org The thiocyanate anion can act as a counter-ion or as a ligand that coordinates directly to the metal center, often alongside water molecules.

In the synthesis of these large structures, the thiocyanate ion can be incorporated into the final complex. jetir.org For example, cobalt(II) thiocyanate complexes with macrocyclic ligands have been synthesized where the thiocyanate groups are part of the coordination sphere. core.ac.uk Similarly, chromium(II) complexes with nitrogen-donor macrocycles can feature thiocyanate ligands, which may coordinate in a monodentate fashion or act as bridges to form polymeric structures. core.ac.uk The presence of water molecules as hydrated ligands is also a common feature in the crystal structures of these complex compounds. mdpi.com

Supramolecular Interactions in Sodium Thiocyanate 2-hydrate

The solid-state structure of sodium thiocyanate dihydrate reveals a complex network of interactions that dictate its crystalline architecture. The arrangement of ions and water molecules is governed by the coordination preferences of the sodium cation and a variety of non-covalent forces.

In the crystal lattice of sodium thiocyanate dihydrate, the sodium cation (Na⁺) is six-coordinate. researchgate.net Its coordination sphere is comprised of one nitrogen atom from a thiocyanate anion and five oxygen atoms from water molecules. This arrangement results in a distorted octahedral geometry around the sodium ion. The involvement of a substantial number of water molecules in the primary coordination shell highlights the hydrated nature of this salt.

Specifically, the sodium ion is coordinated by one monofunctional hexamethylenetetramine (hmta) molecule, three terminal water molecules, and two bridging water molecules in a related complex, showcasing the cation's versatile coordination behavior. researchgate.net In the simpler anhydrous sodium thiocyanate, each Na⁺ center is surrounded by three sulfur and three nitrogen ligands from the thiocyanate anions, adopting an orthorhombic crystal structure. wikipedia.org

Atomistic modeling of aqueous sodium thiocyanate solutions indicates a strong attraction between the Na⁺ cations and the nitrogen end of the SCN⁻ anion. acs.org This preference for nitrogen coordination is a key factor in the assembly of the crystal lattice.

Table 1: Coordination Environment of Sodium Ion in Different Thiocyanate Compounds

CompoundCoordination NumberCoordinating AtomsReference
Sodium thiocyanate dihydrate61 N (from SCN⁻), 5 O (from H₂O) researchgate.net
[Na(hmta)(H₂O)₄]₂²⁺·2SCN⁻61 N (from hmta), 5 O (from H₂O) researchgate.net
Anhydrous Sodium Thiocyanate63 N, 3 S (from SCN⁻) wikipedia.org

This table is generated based on available data and may not be exhaustive.

The supramolecular structure of sodium thiocyanate dihydrate is stabilized by a network of hydrogen bonds and ionic interactions. The coordinated water molecules play a crucial role in linking the sodium-centered polyhedra. These water molecules act as hydrogen bond donors, forming connections with the sulfur and nitrogen atoms of the thiocyanate anions of neighboring units.

In a related hydrated sodium thiocyanate complex containing hexamethylenetetramine, the complex cations and thiocyanate anions are interconnected by multiple intramolecular O(water)—H···N(hmta/NCS) and O(water)—H···S hydrogen bonds, creating a three-dimensional network. researchgate.net Molecular dynamics simulations have shown that the thiocyanate anion is preferentially solvated by water molecules through strong hydrogen bonding interactions. researchgate.net

The formation of ion pairs, including contact ion pairs (CIPs), solvent-shared ion pairs (SIPs), and solvent-separated ion pairs (2SIPs), is also a significant factor in aqueous solutions and influences the crystallization process. pku.edu.cn At higher concentrations, the attraction between Na⁺ and the nitrogen end of the SCN⁻ can lead to the formation of larger, closely packed ion clusters, which are precursors to the crystal lattice. acs.org

Thiocyanate as a Building Block for Coordination Polymers

The thiocyanate anion (SCN⁻) is a versatile and widely utilized building block in the construction of coordination polymers due to its ability to bridge metal centers in various modes. sfu.catandfonline.com Its ambidentate nature, with potential coordination through the sulfur or nitrogen atom, or both, allows for the formation of diverse structural topologies. mdpi.comnih.gov

The design of metal-thiocyanate coordination polymers involves the careful selection of metal ions and ancillary organic ligands to direct the self-assembly process. sfu.canih.gov The synthesis is often achieved through the reaction of a metal salt with a thiocyanate salt, frequently in the presence of an organic ligand that can cap or bridge the metal centers. sfu.cayu.edu.jo

Several factors influence the final structure of the coordination polymer:

The nature of the metal ion: Different metal ions have distinct coordination preferences, influencing whether the thiocyanate binds through the hard nitrogen donor or the soft sulfur donor.

Ancillary ligands: Organic ligands can control the dimensionality of the resulting polymer by blocking or connecting coordination sites on the metal ion. dntb.gov.ua

For instance, the reaction of cadmium thiocyanate with 4-(dimethylamino)pyridine hydrochloride in an aqueous solution yields a two-dimensional anionic cadmium(II) polymer. nih.gov In another example, mercury thiocyanate reacts with different pyridine-based ligands to form coordination polymers with varying structures and topologies. tandfonline.com

The thiocyanate ligand can adopt a variety of bridging modes, leading to a remarkable structural diversity in coordination polymers. nih.govresearchgate.nettandfonline.com Common bridging modes include the end-on (μ-1,1), end-to-end (μ-1,3), and the less common (μ-1,1,3) modes. tandfonline.commdpi.com These different coordination patterns give rise to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. mdpi.commdpi.com

1D Chains: End-to-end bridging by the thiocyanate anion often results in the formation of simple linear or zigzag chains. yu.edu.jomdpi.com For example, a one-dimensional polymeric complex of cadmium(II) features double bridging thiocyanates propagating the chain. yu.edu.jo

2D Layers: More complex bridging modes or the use of ancillary linking ligands can extend the structure into two dimensions. nih.gov In one case, thiocyanate anions bridge Ag(I) ions to form a boat-like ten-membered ring structure that leads to a 2D coordination polymer. mdpi.com

3D Frameworks: The interconnection of 1D chains or 2D layers through further coordination bonds or supramolecular interactions like hydrogen bonding can lead to the formation of 3D networks. researchgate.nettandfonline.com

The topology of these systems can be further influenced by supramolecular interactions such as hydrogen bonding and π-π stacking, which play a significant role in the final crystal packing. nih.govirb.hr

Reactivity and Reaction Mechanisms Involving Sodium Thiocyanate Dihydrate

Nucleophilic Substitution Reactions with Alkyl Halides for Alkylthiocyanate Synthesis

Sodium thiocyanate (B1210189) is widely employed to convert alkyl halides into their corresponding alkylthiocyanates. wikipedia.orgchemicalbook.com This reaction is a classical example of a nucleophilic substitution, where the thiocyanate anion displaces a halide from the alkyl substrate. A common example is the treatment of isopropyl bromide with sodium thiocyanate in a hot ethanolic solution to produce isopropyl thiocyanate. wikipedia.orgchemicalbook.com

The general form of the reaction is: R-X + NaSCN → R-SCN + NaX (where R is an alkyl group and X is a halogen)

Primary and secondary alkyl halides are typically good substrates for this transformation. The choice of the cation (sodium, potassium, ammonium) can influence solubility and reactivity, with potassium thiocyanate having double the solubility in water compared to sodium thiocyanate. wikipedia.orgchemicalbook.com The use of silver thiocyanate can also be advantageous as the precipitation of insoluble silver halides helps to simplify the workup process. wikipedia.orgchemicalbook.com

The thiocyanate ion is an ambident nucleophile, meaning it can attack an electrophilic carbon center from either its sulfur or nitrogen atom. publish.csiro.auwikipedia.org This leads to the potential formation of two isomeric products: alkyl thiocyanates (R-SCN) and alkyl isothiocyanates (R-NCS). publish.csiro.auwikipedia.org

Attack by Sulfur (Thiocyanate formation): The reaction with primary alkyl halides typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. study.comrsc.org In this pathway, the softer, more polarizable sulfur atom of the thiocyanate anion acts as the nucleophile, leading to the formation of the alkyl thiocyanate. This is generally the kinetically favored product. publish.csiro.au

Attack by Nitrogen (Isothiocyanate formation): The formation of the isothiocyanate isomer is more common with substrates that favor an SN1-type mechanism, such as benzyl (B1604629) halides or tertiary alkyl halides, which can form stable carbocation intermediates. wikipedia.org In these cases, the harder, more electronegative nitrogen atom attacks the carbocation. Isothiocyanates are often the thermodynamically more stable isomer, and isomerization from the thiocyanate can occur, especially at higher temperatures. wikipedia.org

The Hard and Soft Acids and Bases (HSAB) principle can be applied to predict the outcome. A soft electrophile (like the carbon in a primary alkyl halide) will preferentially react with the soft sulfur end of the thiocyanate nucleophile. A hard electrophile (like a carbocation) will react more readily with the hard nitrogen end.

The solvent and temperature play a crucial role in determining both the reaction rate and the ratio of thiocyanate to isothiocyanate products.

Solvent Effects:

Polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO) are excellent for SN2 reactions. They solvate the cation (Na⁺) but leave the thiocyanate anion relatively free and highly nucleophilic, thus promoting the formation of the kinetic product, the alkyl thiocyanate. study.com

Polar protic solvents (e.g., ethanol (B145695), water) can solvate both the cation and the anion. researchgate.net Hydrogen bonding to the nitrogen atom of the thiocyanate ion can decrease its nucleophilicity relative to the sulfur atom, thus favoring the formation of the thiocyanate product. However, these solvents can also promote SN1 pathways for suitable substrates, which could increase the yield of the isothiocyanate. acs.org

Temperature Effects:

Higher reaction temperatures generally increase the rate of reaction. However, they can also provide the necessary energy for the isomerization of the initially formed alkyl thiocyanate (kinetic product) to the more thermodynamically stable alkyl isothiocyanate. wikipedia.orgtandfonline.com Therefore, to selectively synthesize alkyl thiocyanates, reactions are often carried out at moderate temperatures.

Table 1: Influence of Reaction Conditions on Thiocyanation of Alkyl Halides
ConditionEffect on ReactionPredominant ProductMechanism Favored
Solvent
Polar Aprotic (e.g., Acetone, DMSO)Increases nucleophilicity of SCN⁻Alkyl Thiocyanate (R-SCN)SN2
Polar Protic (e.g., Ethanol)Solvates SCN⁻, can favor SN1 for some substratesAlkyl Thiocyanate (R-SCN) but can increase R-NCSSN2 / SN1
Temperature
Low to ModerateFavors kinetic controlAlkyl Thiocyanate (R-SCN)-
HighFavors thermodynamic control and isomerizationAlkyl Isothiocyanate (R-NCS)-
Substrate
Primary Alkyl HalideSterically unhinderedAlkyl Thiocyanate (R-SCN)SN2
Tertiary/Benzyl HalideForms stable carbocationAlkyl Isothiocyanate (R-NCS)SN1

Generation and Reactivity of Isothiocyanic Acid (HNCS) in Situ

Isothiocyanic acid (HNCS) can be conveniently generated in situ from sodium thiocyanate for use in further reactions. wikipedia.orgchemicalbook.com This avoids the need to handle the volatile and reactive acid directly.

The protonation of sodium thiocyanate with an acid affords isothiocyanic acid. wikipedia.orgchemicalbook.com The thiocyanate anion is the conjugate base of the strong acid isothiocyanic acid, which has a pKₐ of -1.28. wikipedia.orgchemicalbook.com The reaction is an equilibrium that can be driven towards the formation of HNCS by using a sufficiently strong acid.

NaSCN + H⁺ ⇌ HNCS + Na⁺

The in situ-generated isothiocyanic acid is a reactive electrophile that readily participates in addition reactions, particularly with nucleophiles like amines. wikipedia.org A significant application is its reaction with anilines. This reaction can lead to the formation of substituted thioureas, which can then undergo intramolecular cyclization to yield heterocyclic compounds such as 2-aminobenzothiazoles. wikipedia.orgnih.gov

The reaction of anilines with isothiocyanates proceeds via the nucleophilic attack of the amine nitrogen on the central carbon atom of the HNCS molecule. rsc.orgchemicalpapers.com The rate of this reaction is dependent on the electron density on the nitrogen atom of the aniline (B41778); electron-donating groups on the aniline ring increase the reaction rate, while electron-withdrawing groups decrease it. rsc.org

Role of Thiocyanate Salts in C-N Bond Cleavage and Divergent Synthesis

Beyond simple substitution reactions, thiocyanate salts are valuable reagents in more complex transformations that involve bond cleavage and the divergent synthesis of different molecular scaffolds. rsc.org Divergent synthesis allows for the creation of multiple, distinct products from a common intermediate, and the thiocyanate group is an excellent functional handle for such strategies. uni-regensburg.deacs.org

Recent research has demonstrated that thiocyanate salts can serve as a nitrogen source through the cleavage of the C≡N triple bond. rsc.org This expands the utility of thiocyanates beyond their traditional roles as sources of 'SCN', 'CN', or 'S'. rsc.org For example, a method has been developed for the additive-controlled, divergent synthesis of α-ketoamides and 2-acyloxazoles from a common precursor, where the thiocyanate salt acts as the nitrogen donor following C≡N bond cleavage. rsc.org This highlights the ability to modulate the reactivity of the thiocyanate moiety to achieve different synthetic outcomes, making it a powerful tool in modern organic synthesis.

Hydrolysis and Decomposition Pathways of Thiocyanate in Aqueous Solutions

The stability of the thiocyanate ion in aqueous solutions is dependent on factors such as pH, temperature, and the presence of oxidizing agents. Under certain conditions, it can undergo hydrolysis and decomposition to yield various products.

The hydrolysis and decomposition of thiocyanate can proceed through several intermediate species. For example, the enzymatic hydrolysis of thiocyanate by thiocyanate hydrolase involves the formation of carbonyl sulfide (B99878) and ammonia ebi.ac.uk. In chemical decomposition pathways, particularly in acidic solutions, thiocyanogen, (SCN)₂, can be generated as a reactive intermediate. Thiocyanogen can exist in equilibrium with trithiocyanate, (SCN)₃⁻, in aqueous media figshare.com. Furthermore, under oxidative conditions in an acidic environment, hypothiocyanous acid (HOSCN) is presumed to be a transient intermediate species wikipedia.orgnih.gov. The decomposition of thiocyanogen in acidic aqueous solution has been described by the reaction: 3(SCN)₂ + 4H₂O → 5HSCN + H₂SO₄ + HCN figshare.com.

The pH of the aqueous solution has a profound effect on the nature of the degradation products of thiocyanate. The oxidation of thiocyanate yields different products depending on the acidity of the medium wikipedia.org.

In acidic solutions , the oxidation of thiocyanate tends to produce hydrogen cyanide (HCN) and bisulfate wikipedia.org. The decomposition is more pronounced as the pH decreases jst.go.jp.

In neutral or basic (alkaline) solutions , the oxidation product is primarily cyanate (OCN⁻) along with bisulfate wikipedia.org. At a highly alkaline pH of 10, bacterial degradation of thiocyanate leads to the accumulation of cyanate nih.gov.

The rate of degradation is also pH-dependent. Studies on the photodegradation of thiocyanate have shown optimal activity at a neutral pH of 7, with significantly reduced efficiency in both highly acidic (pH 2) and highly alkaline (pH 10) conditions nih.gov.

ConditionPrimary Degradation Products
Acidic (Oxidation)Hydrogen Cyanide (HCN), Bisulfate
Neutral/Basic (Oxidation)Cyanate (OCN⁻), Bisulfate
Acidic (Decomposition of (SCN)₂)Thiocyanic Acid (HSCN), Sulfuric Acid (H₂SO₄), Hydrogen Cyanide (HCN) figshare.com

Thiocyanation of Organic Substrates (e.g., Arenes, Alkynes)

The direct introduction of a thiocyanate group onto organic molecules is a fundamental transformation for the synthesis of sulfur-containing compounds. Sodium thiocyanate is a common source of the SCN group for these reactions.

The thiocyanation of electron-rich aromatic and heteroaromatic compounds can be achieved through various methods, including electrochemical oxidation. For instance, the anodic oxidation of thiocyanate ions generates electrophilic species that can react with arenes like anilines and N-heterocycles to produce aryl thiocyanates in good yields rsc.org. Mechanochemical methods have also been developed, using ammonium (B1175870) persulfate as an oxidant and silica as a grinding auxiliary, for the thiocyanation of a wide range of substrates including anilines, phenols, and indoles acs.org.

For alkynes, difunctionalization reactions provide a direct route to vinyl thiocyanates. Methods such as the iodothiocyanation of alkynes have been developed to introduce both a thiocyanate and another functional group across the triple bond rsc.org.

Substrate TypeThiocyanation MethodReagents
Electron-rich Arenes/HeteroarenesElectrochemical OxidationAmmonium Thiocyanate, Pt anode rsc.org
Anilines, Phenols, IndolesMechanochemistryAmmonium Thiocyanate, Ammonium Persulfate, SiO₂ acs.org
AlkynesIodothiocyanationThiocyanate salts rsc.org

To facilitate the thiocyanation of less reactive substrates, sodium thiocyanate is often converted into more potent electrophilic thiocyanating agents. These reagents are typically generated in situ or used as stable, isolable compounds.

A classic example is thiocyanogen, (SCN)₂ , which can be generated by the oxidation of thiocyanate salts. It is a highly effective reagent for the thiocyanation of activated aromatic compounds researchgate.net. However, due to its limited stability, more stable N-thiocyanato reagents have been developed. These include:

N-thiocyanatosuccinimide (NTS) : Prepared from N-bromosuccinimide and sodium thiocyanate, it is used for the thiocyanation of various arenes and heteroarenes nih.gov.

N-thiocyanatosaccharin : This bench-stable reagent can functionalize activated aromatic compounds and can be activated by Lewis acids like iron(III) chloride for enhanced reactivity nih.govorganic-chemistry.org.

N-thiocyanato-dibenzenesulfonimide : A more reactive agent that allows for the rapid thiocyanation of activated arenes nih.gov.

These electrophilic reagents react with nucleophilic organic substrates, such as electron-rich arenes, through an electrophilic substitution mechanism to introduce the thiocyanate group.

Metal-Catalyzed Thiocyanation Strategies

The introduction of a thiocyanate group into organic molecules through metal-catalyzed reactions represents a significant advancement in synthetic chemistry, offering efficient and selective access to valuable organothiocyanates. Various transition metals, including palladium, copper, and iron, have been effectively employed to catalyze the thiocyanation of a range of substrates using sodium thiocyanate as the thiocyanating agent. These methods often proceed under mild conditions and exhibit high functional group tolerance.

One notable strategy involves the palladium-catalyzed site-selective sp³ C-H bond thiocyanation. For instance, 2-aminofurans can be selectively thiocyanated at the methyl group in the presence of a palladium catalyst and sodium persulfate (Na₂S₂O₈) as an oxidant, with sodium thiocyanate serving as the thiocyanate source. This approach provides a novel and efficient route to 2-amino-4-thiocyanatomethylfurans with promising yields and a broad substrate scope.

Copper-catalyzed reactions have also emerged as a powerful tool for thiocyanation. Copper photocatalysis, for example, can provide divergent access to either organic thiocyanates or isothiocyanates. In these reactions, sodium thiocyanate can be used as an additive to control the selectivity of the reaction, favoring the formation of the thiocyanate product. The reaction mechanism is believed to proceed through a radical pathway initiated by the copper photocatalyst.

Furthermore, copper(I) iodide has been utilized as a catalyst in the cyanation of N-tosylhydrazones, where sodium thiocyanate can act as a non-toxic source of cyanide. While the primary product is a nitrile, this reaction highlights the versatility of sodium thiocyanate in metal-catalyzed transformations. Another copper-catalyzed method involves the cross-coupling of arylboronic acids with potassium thiocyanate (KSCN), a salt chemically similar to sodium thiocyanate, to produce aryl thiocyanates. This reaction is catalyzed by copper acetate in the presence of a ligand and base.

Iron(III) chloride has been demonstrated to be an effective Lewis acid catalyst for the regioselective para-thiocyanation of activated arenes. However, this method typically employs N-thiocyanatosaccharin as the electrophilic thiocyanating agent. It is important to note that N-thiocyanatosaccharin is synthesized from sodium thiocyanate, making this an indirect application of the salt in iron-catalyzed thiocyanation.

The following table summarizes key aspects of various metal-catalyzed thiocyanation reactions.

CatalystSubstrateThiocyanating AgentKey Features
Palladium(II) catalyst2-AminofuransSodium thiocyanateSite-selective sp³ C-H bond thiocyanation.
Copper(I) photocatalystAlkenesSodium thiocyanate (additive)Divergent synthesis of thiocyanates and isothiocyanates.
Copper(I) iodideN-TosylhydrazonesSodium thiocyanateActs as a cyanide source for cyanation.
Copper(II) acetateArylboronic acidsPotassium thiocyanateCross-coupling reaction to form aryl thiocyanates.
Iron(III) chlorideActivated arenesN-ThiocyanatosaccharinRegioselective para-thiocyanation.

Radical Pathways in Thiocyanate Functionalization

Radical-mediated reactions provide a powerful and versatile platform for the functionalization of organic molecules with the thiocyanate group. These pathways typically involve the generation of a highly reactive thiocyanate radical (•SCN) from a thiocyanate salt, such as sodium thiocyanate, through a single-electron transfer (SET) process. This radical can then engage in a variety of transformations, including addition to unsaturated bonds and substitution reactions. The initiation of these radical processes can be achieved through photochemical, electrochemical, or chemical methods.

Photochemical Methods: Visible-light photoredox catalysis has emerged as a prominent strategy for initiating radical thiocyanation reactions. In a typical photocatalytic cycle, a photosensitizer absorbs light and enters an excited state. This excited photocatalyst can then oxidize the thiocyanate anion (SCN⁻) from sodium thiocyanate via a SET mechanism to generate the thiocyanate radical. This radical can then add to alkenes or alkynes, leading to the formation of thiocyanated products. For example, the photocatalytic denitrative thiocyanation of β-nitrostyrenes using eosin Y as the photocatalyst and ammonium thiocyanate as the thiocyanating agent proceeds through the addition of the •SCN radical to the double bond.

Electrochemical Methods: Electrochemical synthesis offers a green and efficient alternative for the generation of thiocyanate radicals. By applying an electric current, the thiocyanate anion can be directly oxidized at the anode to form the •SCN radical. This method avoids the need for chemical oxidants and allows for precise control over the reaction conditions. For instance, the electrochemical oxidative α-C–H thiocyanation of ketones can be achieved using sodium iodide as a redox catalyst and sodium thiocyanate as the thiocyanate source in an undivided cell.

Mechanochemical Methods: Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has also been applied to thiocyanation. Ball-milling of a substrate with an oxidant like ammonium persulfate and ammonium thiocyanate can generate thiocyanate radicals and lead to the formation of aryl thiocyanates. This solvent-free method is environmentally friendly and can be applied to a wide range of substrates.

The general mechanism for these radical thiocyanation reactions can be summarized in the following steps:

Initiation: Generation of the thiocyanate radical (•SCN) from a thiocyanate salt via SET, initiated photochemically, electrochemically, or through the use of a chemical initiator.

Propagation: The thiocyanate radical adds to an unsaturated substrate (e.g., an alkene or alkyne) to form a carbon-centered radical intermediate. This intermediate can then abstract an atom or group from another molecule or be further oxidized to a carbocation, which is then trapped by a nucleophile.

Termination: The radical chain is terminated through various radical combination or disproportionation reactions.

The table below provides an overview of different methods for initiating radical thiocyanate functionalization.

Initiation MethodReagents/ConditionsSubstrate Examples
PhotochemicalPhotocatalyst (e.g., Eosin Y), visible light, thiocyanate saltβ-Nitrostyrenes, Indoles
ElectrochemicalElectric current, redox catalyst (e.g., NaI), sodium thiocyanateKetones, Arylboronic acids
MechanochemicalBall-milling, oxidant (e.g., (NH₄)₂S₂O₈), thiocyanate saltAnilines, Phenols, Indoles

Catalytic Roles and Applications of Sodium Thiocyanate Dihydrate

Sodium Thiocyanate (B1210189) as a Catalyst or Precursor in Organic Transformations

Sodium thiocyanate is a primary source of the thiocyanate anion (SCN⁻), a potent nucleophile and a building block for a wide array of specialty chemicals and pharmaceuticals. wikipedia.org It is frequently employed to convert alkyl halides into their corresponding alkylthiocyanates through nucleophilic substitution. wikipedia.org For instance, the reaction of isopropyl bromide with sodium thiocyanate in a hot ethanolic solution yields isopropyl thiocyanate. wikipedia.org

In the field of polymer chemistry, sodium thiocyanate solutions are utilized as solvents in the solution polymerization of acrylonitrile (B1666552) to produce polyacrylonitrile (B21495) (PAN). igtpan.com This process is particularly significant for manufacturing carbon precursor fibers. igtpan.com The key advantage of using a sodium thiocyanate solution over organic solvents is that the newly formed PAN remains dissolved. igtpan.com This allows the polymer solution, upon reaching a concentration of 20-30%, to be spun directly into fibers, thereby streamlining the manufacturing process by eliminating the need for separate filtration, drying, and redissolving steps that are characteristic of suspension polymerization. igtpan.com

Interestingly, while small amounts of thiocyanates like sodium thiocyanate can act as stabilizers to prevent unwanted polymerization of substances such as acrylonitrile, concentrated aqueous solutions of thiocyanates facilitate the formation of high molecular weight polymers. google.com These concentrated solutions act as hydrotropic solvents, significantly increasing the solubility of slightly soluble monomers compared to pure water. google.com

Polymerization ProcessMonomerRole of Sodium ThiocyanateKey Advantage
Solution PolymerizationAcrylonitrileSolventDirect spinning of the polymer solution, eliminating intermediate steps. igtpan.com
StabilizationAcrylonitrilePolymerization InhibitorPrevents premature polymerization during storage. google.com

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. ijirset.com Sodium thiocyanate's utility in nucleophilic substitution reactions is significantly enhanced by the use of PTCs. researchgate.net These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, transport the thiocyanate anion from the aqueous phase into the organic phase where it can react with an organic substrate. ijirset.com

A notable application is the chemical modification of poly(vinyl chloride) (PVC). In the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), the chlorine atoms in PVC can be substituted by the thiocyanate nucleophile. researchgate.net Studies have shown that TBAB not only accelerates the dechlorination of PVC but also improves the degree of substitution with the SCN group, favoring substitution over the competing elimination reaction. researchgate.net Kinetic studies on aromatic nucleophilic substitutions with the thiocyanate anion under PTC conditions have revealed that the reaction rate is often determined by the nucleophilic attack on the substrate. rsc.org The use of PTCs allows for milder reaction conditions and can reduce the need for expensive and hazardous organic solvents, aligning with the principles of green chemistry. ijirset.com

Activation of Reactants by Sodium Thiocyanate

Sodium thiocyanate can also function by activating reactants for subsequent chemical transformations. This activation can occur through various mechanisms, including direct chemical interaction or participation in photocatalytic cycles.

In biochemistry, sodium thiocyanate has been shown to chemically activate the Orange Carotenoid Protein (OCP), a key player in the photoprotection of cyanobacteria. researchgate.net In the dark, OCP activation occurs at sodium thiocyanate concentrations between 1.0 and 1.5 M. researchgate.net This chemical activation results in a conformational change of the protein, mimicking its light-activated state. researchgate.net

In synthetic organic chemistry, sodium thiocyanate serves as a thiocyano source in photocatalytic and electrochemically induced reactions. nih.govrsc.org These modern synthetic methods allow for the direct thiocyanation of stable C-H bonds, a challenging yet highly desirable transformation. rsc.org For example, the electrochemically oxidative α-C–H thiocyanation of ketones has been achieved using sodium thiocyanate as the SCN source and a redox catalyst, demonstrating a method for C-H bond activation without harsh reagents. nih.govrsc.org

FieldReactant ActivatedRole of Sodium ThiocyanateOutcome
BiochemistryOrange Carotenoid Protein (OCP)Chemical ActivatorConformational change to the active red form in the dark. researchgate.net
Organic SynthesisKetones (α-C–H bond)Thiocyano Source / Co-catalystFormation of α-thiocyanato ketones via C-H activation. nih.govrsc.org

Investigation of Thiocyanate Analogues in Prussian Blue Catalysts

Prussian blue and its analogues (PBAs) are a class of metal-organic frameworks known for their diverse applications, including in catalysis. rsc.orgnih.gov Recently, research has expanded to include thiocyanate-based analogues, which substitute the traditional cyanide ligands with thiocyanate. rsc.org

The first examples of these thiocyanate-based Prussian blue analogues have the general formula MIII[Bi(SCN)6], where M is a trivalent metal ion such as Iron (Fe), Chromium (Cr), or Scandium (Sc). rsc.orgresearchgate.net These compounds represent a new frontier in the design of framework materials, with the thiocyanate ligand introducing unique structural and electronic properties. rsc.orgnih.gov

The substitution of cyanide with thiocyanate has a profound impact on the framework's structure. Unlike the high-symmetry cubic structures typical of cyanide-based PBAs, the thiocyanate analogues MIII[Bi(SCN)6] are well-ordered and adopt distorted monoclinic structures. nih.gov This significant structural distortion, driven by the bent Bi–S–C bond angle, leads to a large reduction in the framework's volume and porosity compared to a hypothetical cubic structure. nih.gov

Further research into divalent metal analogues, such as MII[Bi(SCN)6] frameworks (where M = Mn, Co, Ni, Zn), reveals complex defect chemistry. rsc.orgosti.gov These frameworks accommodate the lower charge of the divalent metal through a variety of ordered defect mechanisms, including vacancies, antisite defects (where a transition metal atom occupies a bismuth site), and the incorporation of water molecules. rsc.orgosti.govchemrxiv.org This intricate relationship between the constituent metals and the resulting defect structures provides a clear example of how composition dictates the framework's structure and, consequently, its potential functional properties. rsc.org

A key feature of the thiocyanate PBA frameworks is their strong coloration, which arises from ligand-to-metal charge transfer bands. rsc.orgchemrxiv.org Optical absorption measurements have shown that these materials have band gaps within the visible and near-infrared regions of the electromagnetic spectrum. rsc.orgresearchgate.net This characteristic is highly promising for applications where light harvesting is crucial, such as photocatalysis. rsc.org

The development of PBA-derived materials for photocatalysis is a growing field, with applications in hydrogen evolution, CO2 reduction, and the degradation of pollutants. rsc.orgdiva-portal.org The favorable stability, low cost, and tailorable structures of PBAs make them attractive candidates for such applications. rsc.org The unique electronic properties imparted by the thiocyanate ligand in these new analogues suggest they could be potent photocatalysts, opening new avenues for the design of efficient light-driven catalytic systems. rsc.org The ability of the Cr[Bi(SCN)6] framework to reversibly uptake water also points toward potential uses in host-guest chemistry, which can be synergistic with catalytic functions. rsc.orgresearchgate.net

Computational and Theoretical Studies on Sodium Thiocyanate Dihydrate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to study sodium thiocyanate (B1210189) and its constituent ions, providing detailed information on geometric parameters and electron distribution. nih.govnih.govmdpi.com

Studies on related thiocyanate complexes have shown that DFT calculations can successfully reproduce intramolecular geometries. nih.govresearchgate.net For the isolated thiocyanate anion, DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory determined the bond lengths to be 1.661 Å for C–S and 1.172 Å for C–N, with a linear SCN bond angle of 180°. shd-pub.org.rs These values are in excellent agreement with experimental data from X-ray diffraction analysis of sodium and potassium thiocyanate. shd-pub.org.rs

Table 1: Calculated vs. Experimental Bond Lengths in Thiocyanate Anion

Bond Calculated (DFT) Bond Length (Å) Experimental (X-ray) Bond Length (Å)
C–S 1.661 shd-pub.org.rs 1.65 shd-pub.org.rs
C–N 1.172 shd-pub.org.rs 1.17 shd-pub.org.rs

The distribution of electron density in the thiocyanate anion is crucial for understanding its coordination chemistry and interaction with water molecules. DFT calculations, combined with methods like Natural Bond Orbital (NBO) analysis, reveal the partial charges on each atom. shd-pub.org.rs The negative charge is not localized on a single atom but is delocalized across the anion, primarily on the terminal sulfur and nitrogen atoms.

According to NBO analysis from DFT calculations, the natural charges on the atoms of the SCN⁻ anion are approximately -0.463 for sulfur, +0.055 for carbon, and -0.592 for nitrogen. shd-pub.org.rs This indicates that the nitrogen atom is slightly more negatively charged than the sulfur atom. shd-pub.org.rs This charge distribution influences how the anion interacts with cations and polar molecules like water, with the nitrogen end being a preferred site for coordination with hard Lewis acids. shd-pub.org.rsresearchgate.net The charge distribution can be altered by the local environment, such as at an air/water interface. core.ac.uk

Table 2: Natural Charges on Atoms in the Thiocyanate Anion (from NBO Analysis)

Atom Natural Charge (e)
Sulfur (S) -0.463 shd-pub.org.rs
Carbon (C) +0.055 shd-pub.org.rs
Nitrogen (N) -0.592 shd-pub.org.rs

Molecular Dynamics Simulations for Hydration and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations have been instrumental in elucidating the behavior of sodium thiocyanate in aqueous solutions, including the dynamics of ion hydration, the formation of water clusters, and the molecular basis for its specific ion effects. acs.orgnih.govnih.gov

MD simulations and quantum chemical calculations have been used to investigate the interaction of the thiocyanate anion with water molecules. researchgate.net These studies show that water molecules form a distinct hydration shell around the SCN⁻ ion. researchgate.netnih.gov The interaction is characterized by near-linear hydrogen bonds, with a preference for coordination to the nitrogen atom over the sulfur atom. researchgate.net The binding energy for a single water molecule to the SCN⁻ anion is calculated to be approximately -54 kJ/mol. researchgate.net

The first hydration shell around the thiocyanate anion is pronounced and consists primarily of water molecules. researchgate.netnih.gov A second, more loosely ordered hydration shell has also been identified. researchgate.net The coordination number, which is the number of water molecules in the first hydration shell, is a key parameter in describing solvation. While specific numbers vary with the force field used in the simulation, the results consistently point to a weakly hydrated ion, which is a key characteristic of its chaotropic ("disorder-making") nature. mdpi.com

The structure of water around the thiocyanate ion is a subject of significant interest. MD simulations have been used to study the formation of (SCN⁻)(H₂O)n clusters. mdpi.com These studies show that the thiocyanate ion can weaken the structure of water clusters. mdpi.com At high concentrations, both simulations and experimental evidence suggest that thiocyanate ions have a strong tendency to form larger ion clusters or aggregates in aqueous solutions. core.ac.ukacs.orgrsc.orgrsc.org In NaSCN solutions, there is a strong attraction between Na⁺ cations and the nitrogen end of the SCN⁻ anion, which can result in the formation of large, closely packed ion clusters at high salt concentrations. acs.orgnih.gov

The thiocyanate anion holds an extreme position in the Hofmeister series, which ranks ions based on their ability to influence the properties of aqueous solutions and the stability of macromolecules like proteins. acs.orgnih.gov SCN⁻ is known as a strong chaotrope, meaning it tends to disrupt the hydrogen-bonding network of water. nih.govrsc.org

Atomistic modeling and MD simulations provide molecular-level insight into these specific ion effects. acs.orgnih.gov For NaSCN, simulations show a less pronounced tendency for direct ion pairing compared to potassium thiocyanate (KSCN). acs.orgnih.gov However, at higher concentrations, significant clustering of Na⁺ and SCN⁻ ions is observed. acs.orgnih.gov These ion-ion and ion-water interactions fundamentally alter the solution's properties and are crucial for understanding the role of thiocyanate in various chemical and biological processes. acs.org The ability of SCN⁻ to interact preferentially with surfaces and macromolecules, a consequence of its weak hydration, is a major contributor to its strong denaturing effect on proteins. mdpi.com

Quantum Chemical Analysis of Reactivity and Mechanisms

Quantum chemical methods provide fundamental insights into the electronic structure, reactivity, and mechanistic pathways of chemical systems. For sodium thiocyanate dihydrate, these computational approaches are crucial for understanding its behavior at a molecular level, particularly its interactions with water molecules which dictate its macroscopic properties.

Energy Landscapes of Thiocyanate-Water Clusters

The study of thiocyanate-water clusters, (SCN⁻)(H₂O)n, is essential for understanding the hydration process of the thiocyanate ion. Computational methods, such as the Basin Hopping (BH) search algorithm, have been employed to identify the global minima (GM) and map the potential energy landscapes of these clusters. mdpi.com

Research into clusters with 3 to 50 water molecules has revealed that the thiocyanate ion, being weakly solvated, typically resides on the surface of the water clusters. mdpi.com It often replaces two hydrogen-bonded water molecules along the edge of a water polyhedron, a behavior explained by the similarity in length between the SCN⁻ ion (2.84 Å) and the O···O distance in a water dimer (2.88 Å). mdpi.com In these low-energy configurations, the sulfur atom of the thiocyanate ion tends to occupy sites with lower coordination than the nitrogen atom. mdpi.com The structural motifs of the water clusters themselves are dominated by fused water cubes and pentagonal prisms, similar to pure water clusters. mdpi.com

For smaller clusters (n ≤ 20), basin-hopping runs consistently located the same lowest energy minima, providing high confidence in the identified global minima structures. mdpi.com For larger clusters, the complexity of the energy landscape increases, making the identification of the true global minimum more challenging. mdpi.com

Table 1: Summary of Findings on Thiocyanate-Water Cluster Energy Landscapes

Number of Water Molecules (n) Key Structural Features Global Minimum Confidence
3-20 SCN⁻ on the surface, replacing two water molecules. Water forms fused cubes and pentagonal prisms. High; multiple search runs located the same minima. mdpi.com
21-22 Similar surface solvation of SCN⁻. Medium; fewer than all runs located the same lowest minimum. mdpi.com

Protonophoric Activity and Dehydration Processes

Quantum chemical studies have been instrumental in explaining the protonophoric mechanism of thiocyanate, where it facilitates the transport of protons (H⁺) across membranes. nih.govnih.gov This activity is critical to understanding, for example, the inhibition of gastric acid secretion by thiocyanate. nih.govnih.gov The proposed mechanism involves the unprotonated thiocyanate ion trapping a proton at a membrane interface, permeating the membrane in its protonated form (thiocyanic acid), and then releasing the proton on the other side. nih.gov

A key step in this process is the dehydration of the SCN⁻ ion, as removing the hydration shell is necessary for it to cross the membrane. nih.govnih.gov Density functional theory (DFT) calculations have been used to model this dehydration process by generating and optimizing various hydrated clusters of SCN⁻. nih.govnih.gov These studies compare the hydration of thiocyanate with other ions, such as chloride (Cl⁻), to understand the relative ease of dehydration. nih.gov

The calculations show that the cluster hydration energy is lower for SCN⁻ than for Cl⁻. nih.govnih.gov By employing a hybrid supermolecule-continuum approach, the total Gibbs free energies of hydration have been estimated, confirming that SCN⁻ is less efficiently solvated than Cl⁻. nih.gov This weaker solvation and the consequently easier removal of its hydration shell favor the transport of SCN⁻ across a membrane, giving rise to its protonophoric activity. nih.govnih.gov

Table 2: Calculated Cluster Hydration Energies for SCN⁻ Hydrates

Hydrate Cluster Description Cluster Hydration Energy (kcal/mol)
SCN⁻(H₂O)₂ (N,N-dihydrate) Two water molecules at the nitrogen end. -26.1 nih.gov
SCN⁻(H₂O)₂ (N,S-dihydrate) One water molecule at nitrogen, one at sulfur. -25.2 nih.gov

Force Field Development for Aqueous Thiocyanate Solutions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of ions in solution, but their accuracy is entirely dependent on the quality of the underlying force field. A force field is a set of parameters and equations that define the potential energy of a system of particles. Developing accurate force fields for aqueous thiocyanate solutions is crucial for simulating their bulk and interfacial properties correctly.

Thermodynamically Consistent Force Fields

A key strategy in modern force field development is to ensure thermodynamic consistency. nih.govamazonaws.com This approach involves parameterizing the force field to reproduce a wide range of experimentally measured macroscopic properties, such as densities, surface energies, and solid-water interface tensions, in addition to fitting to quantum mechanical data. nih.gov This ensures the transferability of the parameters and avoids large discrepancies between computed and measured properties that can arise from other parameterization protocols. nih.gov

The INTERFACE force field is an example of this approach, designed to be an extension of common harmonic force fields like CHARMM, AMBER, and OPLS-AA. nih.govresearchgate.net It uses the same functional forms, allowing for the simulation of complex interfaces between different material types. nih.govresearchgate.net The parameterization process relies on a deep understanding of physical-chemical properties at the atomic scale to assign parameters, especially atomic charges and van der Waals constants, which are then validated against macroscale experimental data. nih.govamazonaws.com This methodology ensures that each compound modeled maintains its correct physical properties within a simulation, allowing for the reliable prediction of interfacial phenomena through the use of standard combination rules. amazonaws.com

Reproduction of Experimental Solution Properties

The ultimate test of a force field is its ability to accurately reproduce experimental properties of the system it is designed to model. For aqueous thiocyanate solutions, this includes properties like ion clustering, rotational dynamics, and thermodynamic activity.

Different force fields can yield significantly different results for the same system. researchgate.net Studies comparing various ion-water models for potassium thiocyanate (KSCN) solutions have shown that force fields with larger Lennard-Jones epsilon (ε) parameters for the anion (e.g., Cheatham, Dang, and Netz models) tend to predict stronger ion clustering at higher concentrations. researchgate.net In contrast, models with smaller ε values (e.g., Jorgensen and Aqvist) show less clustering. researchgate.net

The rotational dynamics of the SCN⁻ anion and surrounding water molecules are also sensitive to the force field used. As shown in the table below, different models predict different rotational time constants. Comparison with experimental data shows that some models, like the Jorgensen model, better capture the trend of anion rotation at low concentrations. researchgate.net Similarly, force fields can be tested by their ability to reproduce thermodynamic properties like activity derivatives, with some models showing excellent agreement with experimental data. researchgate.net

Table 3: Comparison of Simulated and Experimental Rotational Time Constants (ps) for SCN⁻ in 2 mol/kg Aqueous Solution

Force Field Model Simulated SCN⁻ Rotational Time Constant (ps)
Dang 2.57 researchgate.net
Aqvist 1.97 researchgate.net
Cheatham 2.84 researchgate.net
Jorgensen 2.04 researchgate.net

Solid State Phenomena and Phase Behavior of Sodium Thiocyanate Dihydrate

Dehydration and Hydration Transitions

The stability of sodium thiocyanate (B1210189) dihydrate is intrinsically linked to the presence of water molecules within its crystal lattice. The processes of losing this water (dehydration) and reabsorbing it (hydration) are fundamental aspects of its solid-state behavior, governed by environmental conditions such as temperature and humidity.

The removal of the two molecules of water of crystallization from sodium thiocyanate dihydrate is a thermally activated process. While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data detailing the precise onset and completion temperatures for the dehydration of the dihydrate form (NaSCN·2H₂O) are not prominently available in the reviewed literature, the process is expected to follow patterns observed in other hydrated salts.

Generally, for multi-hydrate salts, the loss of water can occur in distinct, sequential steps. nih.gov Each step corresponds to the removal of a specific number of water molecules at a characteristic temperature range, which would be observable as separate mass loss events in a TGA curve. nih.gov For sodium thiocyanate dihydrate, this would mean a potential two-step process or a single-step loss of both water molecules to form the anhydrous salt. The temperature at which these events occur is dependent on factors like heating rate and atmospheric conditions. The anhydrous form of sodium thiocyanate is known to melt at approximately 287 °C, a temperature far above where dehydration would be expected to be completed. sigmaaldrich.comsigmaaldrich.com

Table 1: General Methodology for Analyzing Dehydration in Hydrated Salts

Analytical Technique Information Provided Typical Observation for Hydrates
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature. Step-wise mass loss corresponding to the release of water molecules. nih.gov
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature. Endothermic peaks corresponding to the energy required to remove water from the crystal lattice.

| First Derivative Curve (DTG) | The first derivative of the TGA curve. | Peaks indicating the temperature of the maximum rate of mass loss for each dehydration step. nih.gov |

Anhydrous sodium thiocyanate is characterized by its hygroscopic and deliquescent nature, meaning it readily absorbs moisture from the atmosphere. nouryon.comwikipedia.org The rehydration process, where the anhydrous salt reverts to its hydrated form upon exposure to water vapor, is a complex phenomenon involving mass and heat transfer, significant volume changes, and drastic alterations in the crystal structure. tue.nl

The mechanism of rehydration for crystalline salts can generally follow two primary pathways tue.nl:

Direct Solid-Solid Transition: In this pathway, water molecules are directly incorporated into the crystal lattice of the anhydrous salt, causing a structural reorganization into the hydrated phase without passing through an intermediate liquid state. This is more common when the starting and ending structures are crystallographically related. tue.nl

Solution-Mediated Transition: This is a two-step process where the anhydrous salt first absorbs enough water vapor to form a saturated aqueous solution on the crystal surface. tue.nlnih.gov Subsequently, the hydrated crystal phase nucleates and grows from this solution. This is a common mechanism for highly water-soluble deliquescent salts. nih.govsussexdampexperts.com

For anhydrous sodium thiocyanate, its high solubility suggests that the solution-mediated pathway is a likely mechanism. The process begins with the adsorption of water molecules onto the crystal surface. As more water is absorbed, a liquid film forms, and the salt dissolves. sussexdampexperts.com This liquid phase then provides a medium for the nucleation and subsequent growth of sodium thiocyanate dihydrate crystals. The kinetics of this process can be influenced by factors such as ambient relative humidity, temperature, and the efficiency of heat dissipation from the exothermic hydration reaction. tue.nlnih.gov

Crystal Growth and Defect Chemistry

The production of high-quality single crystals of sodium thiocyanate hydrates is essential for detailed structural and property analysis. The inherent characteristics of these crystals, including imperfections or defects, play a crucial role in their physical and chemical behavior.

One common and effective technique for growing crystals of water-soluble compounds like sodium thiocyanate from a solution is the slow solvent evaporation method. aip.orgresearchgate.net This process involves dissolving the salt in a suitable solvent, typically high-purity water, to create a saturated or slightly supersaturated solution. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over a period of days or weeks. aip.org As the solvent evaporates, the concentration of the solute increases, leading to nucleation and the subsequent growth of single crystals. Controlling factors such as temperature, evaporation rate, and the purity of the starting materials is critical for obtaining large, defect-free crystals. aip.orgresearchgate.net

The crystal lattice of thiocyanate-based materials is not perfect and can contain various types of crystallographic defects. These defects can be point defects (vacancies, interstitials, anti-site defects) or more extended defects like dislocations. Studies on related thiocyanate frameworks, such as thiocyanate analogues of Prussian Blue, have revealed a rich defect chemistry. The types of point defects observed in these systems include:

Vacancies: An atom or an entire ionic group, such as [Bi(SCN)₆]³⁻, is missing from its regular lattice site.

Anti-site Defects: A cation occupies a site normally occupied by another type of cation.

Interstitial Defects: Atoms or ions occupy positions in the crystal lattice that are not normally occupied.

Water Substitution: Water molecules occupy sites that would typically be held by a thiocyanate ligand.

The presence and concentration of these defects can be influenced by the crystal growth conditions and can significantly impact the material's properties, including its optical, mechanical, and electrical characteristics.

Strategies for Producing High-Quality Single Crystals

The successful synthesis of high-quality single crystals of hydrated salts is fundamental for accurate structural analysis and the investigation of physical properties. For sodium thiocyanate and analogous compounds, several crystallization strategies are employed to control nucleation and growth, thereby minimizing defects and maximizing crystal size and quality.

Another common strategy is cooling crystallization. This method involves preparing a saturated solution at an elevated temperature and then gradually lowering the temperature. As the solubility of sodium thiocyanate decreases with temperature, the solution becomes supersaturated, leading to crystallization. The rate of cooling is a crucial factor; slow, controlled cooling generally promotes the growth of larger and higher-quality crystals. After crystallization, techniques such as centrifugal drying are used to isolate the crystals. google.com

More advanced and process-oriented methods have also been developed to enhance purity and crystal quality. One such process involves using a water-carrying organic solvent like toluene. google.com In this method, raw materials are heated under reflux, and the water generated is removed. The system is then cooled to induce crystallization, followed by filtration and drying to obtain the final product. google.com This technique is designed to produce high-purity sodium thiocyanate, which is a prerequisite for growing high-quality single crystals. google.com

For complex systems, dynamic control over crystallization conditions can be a powerful strategy. mdpi.com This involves starting with conditions that favor the nucleation of a small number of well-shaped crystals and then systematically altering the environment to promote the growth of these existing crystals. mdpi.com For instance, the concentration of precipitating agents can be gradually increased during the growth process to maintain an optimal level of supersaturation, thereby encouraging larger crystal formation. mdpi.com

The selection of appropriate materials for the crystallization vessel is also important, as interactions between the solution and the container can introduce impurities or affect nucleation. For thiocyanates, using resistant materials like specific polymers or high-grade alloys is recommended to prevent issues such as iron corrosion, which can discolor the product. nouryon.com

Table 1: Comparison of Crystal Growth Strategies

Strategy Principle Key Parameters Advantages
Slow Evaporation Gradual removal of solvent from a saturated solution at a constant temperature. niscpr.res.in Evaporation rate, temperature, solvent purity, filtration. niscpr.res.in Simple, produces high-quality crystals with good structural integrity. niscpr.res.in
Cooling Crystallization Reduction of solubility by slowly decreasing the temperature of a saturated solution. google.com Cooling rate, initial concentration, temperature gradient. Good for compounds with temperature-dependent solubility, scalable. google.com
Solvent-Mediated Crystallization Use of an organic solvent to control water content and induce crystallization upon cooling. google.com Choice of solvent, reflux temperature, cooling profile. google.com Yields high-purity product by removing water generated during reaction. google.com
Dynamic Condition Control Actively modifying precipitant concentrations during the growth process. mdpi.com Initial vs. growth concentrations, rate of change. mdpi.com Allows for separate optimization of nucleation and growth phases for larger crystals. mdpi.com

Applications in Analytical Chemistry and Materials Science Non Clinical

Analytical Reagent Applicationschemicalbook.com

Sodium thiocyanate (B1210189) is a valuable chemical raw material frequently employed as an analytical reagent. chemicalbook.com It is particularly noted for its role in chemical analysis, including its use in titrimetric methods and the detection of specific metal ions. chemicalbook.com

Sodium thiocyanate is a key reagent in several volumetric titration methods, a set of quantitative analytical techniques used to determine the concentration of an analyte. cps.it It is commonly used in precipitation titrations, particularly argentometric titrations where silver nitrate (B79036) is the primary titrant for determining halides and similar anions like thiocyanate itself. cps.it

Standardized volumetric solutions of sodium thiocyanate are commercially available for these purposes. reagecon.commyskinrecipes.com These solutions are stable, fully factorised, and provide accurate and reproducible results for titrations that exhibit defined stoichiometry and a fast, definitive equilibrium. reagecon.com One common method for assaying the purity of sodium thiocyanate involves a precipitation titration. A weighed sample is dissolved in water, and this solution is used to titrate a known volume of standard silver nitrate solution in the presence of a ferric ammonium (B1175870) sulfate (B86663) indicator. The endpoint is marked by the formation of a reddish-yellow color. fao.org

Table 1: Example of a Titration Assay for Sodium Thiocyanate

Step Procedure Observation
1 Accurately weigh and dissolve ~1 g of the sodium thiocyanate sample in a 100 ml volumetric flask with water. A clear, colorless solution is formed.
2 Place the sample solution into a burette. -
3 In a 250-ml conical flask, place 10 ml of 0.1N silver nitrate, 5 ml of dilute nitric acid, and 2 ml of ferric ammonium sulfate indicator. The initial solution is colorless.
4 Titrate with the sample solution from the burette. A reddish-yellow color appears at the endpoint.

Data derived from a standard assay method described in the literature. fao.org

A prominent application of sodium thiocyanate in analytical chemistry is the detection and quantification of metal ions, most notably iron(III) (Fe³⁺). chemicalbook.comwikipedia.org This qualitative test is highly sensitive and relies on the reaction between thiocyanate ions (SCN⁻) and aqueous iron(III) ions, which produces an intensely blood-red colored solution. almerja.com The color is due to the formation of the pentaaqua(thiocyanato-N)iron(III) complex ion, [Fe(SCN)(H₂O)₅]²⁺. almerja.com The intensity of the color can be measured colorimetrically or spectrophotometrically to quantify the concentration of iron(III) in a sample. acs.orgrsc.org

Beyond iron, sodium thiocyanate is used in methods for the simultaneous determination of both iron(III) and cobalt(II). aau.edu.etresearchgate.net In the presence of N-phenylcinnamohydroxamic acid (PCHA), iron(III) and cobalt(II) react with thiocyanate in an acidic medium to form distinctively colored complexes that can be extracted into an organic solvent like ethyl acetate. aau.edu.etresearchgate.net The iron complex is pinkish-red, while the cobalt complex is blue. aau.edu.et Their different absorption maxima in the visible spectrum allow for their simultaneous quantification. aau.edu.etresearchgate.net

Table 2: Spectrophotometric Data for Iron(III) and Cobalt(II) Thiocyanate Complexes

Metal Ion Complex Color Absorption Maximum (λmax) Molar Absorptivity (ε)
Iron(III) Pinkish Red 495 nm 1800.0 L mol⁻¹ cm⁻¹
Cobalt(II) Blue 625 nm 1820.0 L mol⁻¹ cm⁻¹

Data from studies on the simultaneous determination of iron and cobalt using thiocyanate and N-phenylcinnamohydroxamic acid. aau.edu.et

Sodium thiocyanate is integral to various specific analytical assays. The reaction that forms the red iron(III) thiocyanate complex is utilized in indirect quantification methods. For instance, it is used to determine the concentration of substances that can react with either the oxidant or reductant in a controlled redox system, where the resulting change in iron(III) concentration is measured. acs.org An example is the determination of trace amounts of iodine in table salt, where the final step involves forming the red iron-thiocyanate complex for spectrophotometric measurement. acs.org Similar principles are applied in assays to measure peroxides in oils. acs.org

Furthermore, the formation of complexes between iron(III) thiocyanate and certain polymers is the basis for another analytical application. Polyoxyethylene-based nonionic surfactants can be quantified by forming a complex with iron(III) thiocyanate, extracting it into 1,2-dichloroethane, and measuring the concentration spectrophotometrically. acs.org

Materials Science Applicationschemicalbook.com

In materials science, sodium thiocyanate serves two primary roles: as a specialized solvent for the production of synthetic polymers and as a functional additive in cement and concrete. chemicalbook.combisley.biz

Sodium thiocyanate is a key industrial solvent used in the wet spinning process for producing acrylic fibers from polyacrylonitrile (B21495) (PAN). igtpan.comigtpan.comnouryon.com In this process, the PAN polymer is dissolved in a concentrated aqueous solution of sodium thiocyanate to create a spinning solution, often called a "dope". igtpan.comgoogle.com This solution is then extruded through spinnerets into a coagulation bath, where the polymer precipitates to form continuous filaments. igtpan.com

The use of sodium thiocyanate as a solvent is advantageous in this technology, alongside other solvents like dimethylformamide (DMF) and dimethylacetamide (DMAc). igtpan.comigtpan.com Its role is crucial for dissolving the otherwise insoluble and thermally resistant PAN polymer, enabling it to be processed into fibers. igtpan.com

Sodium thiocyanate is widely used in the construction industry as a chemical admixture for concrete and cement. bisley.bizbisleyinternational.comnouryon.com Its most significant function is as a setting and hardening accelerator. bisleyinternational.comstandardchemicals.com.au The addition of sodium thiocyanate to a concrete mix speeds up the hydration process of the cement, which leads to a faster development of early strength. standardchemicals.com.austandardchemicals.com.au This is particularly beneficial in construction projects that require a rapid progression, allowing for forms to be removed sooner, and is especially useful in cold weather conditions which typically slow down the curing process. standardchemicals.com.austandardchemicals.com.au

Table 3: Functions of Sodium Thiocyanate in Construction Materials

Application Function Benefit
Concrete Admixture Setting Accelerator Reduces curing time, allows for faster project completion, effective in cold weather. bisleyinternational.comstandardchemicals.com.au
Cement Additive Strengthening Agent Enhances bonding, improves final strength and durability. bisley.bizstandardchemicals.com.au
Corrosion Inhibitor Anti-Corrosion Agent Protects metal surfaces from oxidation and rust. bisleyinternational.comstandardchemicals.com.au
Grinding Helper Grinding Aid Assists in the cement grinding process. bisley.biz

Use in Metal Processing (e.g., Flotation, Corrosion Inhibition)

In the electroplating industry, sodium thiocyanate serves as a valuable additive in plating solutions. anhaochemical.com Its inclusion can significantly improve the performance of the electroplating layer. anhaochemical.com For instance, in copper electroplating, an appropriate amount of sodium thiocyanate can prevent the hydrolysis of copper ions, leading to a smoother and more uniform plated layer with fewer defects like pinholes and pitting. anhaochemical.com It is also employed in the electroplating of precious metals, including gold and silver, to enhance the luster and wear resistance of the final plating. anhaochemical.com Furthermore, sodium thiocyanate is recognized for its role as a corrosion inhibitor, particularly in water treatment applications. nouryon.com

Table 1: Applications of Sodium Thiocyanate in Metal Processing

Application Function Benefit(s) Metal Examples
Metal Treatment Oxide and scale removal Enhances coating adhesion, improves corrosion resistance General metal surfaces
Electroplating Plating solution additive Improves uniformity and adhesion of the plating layer, reduces defects Copper, Gold, Silver

| Water Treatment | Corrosion inhibitor | Protects metal components in water systems | Iron-based alloys |

Applications in Textile Dyeing Processes

In the textile industry, sodium thiocyanate functions as an important auxiliary in dyeing and printing processes. riverlandtrading.com It acts as a complexing agent, which helps to improve the uptake of dye by the fibers. riverlandtrading.com This leads to enhanced color fastness of the dyed textiles, meaning the colors are more resistant to fading or running. riverlandtrading.comfnatchem.com By helping to fix the colors, it ensures that the fabric retains its bright and vibrant appearance even after washing. fnatchem.com

Specifically in wool dyeing, sodium thiocyanate-based systems are employed as anti-setting agents. researchgate.net Wool fabrics can become "set" during the dyeing process, and the addition of sodium thiocyanate to the dyebath helps to control this. researchgate.net Good anti-setting effects have been observed when treating wool at both pH 3 and pH 5. researchgate.net However, the presence of the thiocyanate anion in a dyebath can also have unintended effects. For some reactive dyes, such as chloro-s-triazine types, the thiocyanate ion can reduce the fixation of the dye to the fabric. sdc.org.uk

Synthesis of Polymeric Materials

Sodium thiocyanate plays a crucial role as a raw material in the production of synthetic fibers, particularly acrylic fibers. anhaochemical.comnouryon.com During the polymerization of acrylonitrile (B1666552), it functions as a solvent. anhaochemical.com By dissolving the acrylonitrile monomers, it creates a uniform polymerization system that is essential for producing high-quality acrylic fibers. anhaochemical.com These fibers are known for their chemical resistance, wear resistance, and thermal insulation properties. anhaochemical.com

Beyond large-scale industrial synthesis, sodium thiocyanate is also a subject of research in polymer science for its effects on polymer conformation. Studies on poly(N-isopropylacrylamide) (PNIPAM) have shown that the polymer's collapse temperature (T(collapse)) has a nonlinear dependence on the concentration of sodium thiocyanate. nih.govresearchgate.net The thiocyanate ions, which are poorly hydrated and have a low charge density, interact preferentially with the surface of the polymer. nih.govresearchgate.net This interaction causes an increase in the magnitude of the energetic term that stabilizes the swollen conformations of the polymer at low salt concentrations. nih.govresearchgate.net However, as the salt concentration increases, a solvent-excluded volume effect begins to dominate, which favors the collapsed conformations, leading to the observed nonlinear trend in the collapse temperature. nih.gov

Purification and Separation Techniques

Salting-out of Water-Soluble Dyes

Sodium thiocyanate dihydrate is employed in a purification technique for water-soluble dyes known as "salting-out". sdc.org.ukresearchgate.net This method is particularly effective for producing solid, sulphonated reactive dye samples with a very low content of inorganic salts. sdc.org.ukresearchgate.net Traditionally, electrolytes like common salt are used to precipitate dyes from solution, but this often results in a product contaminated with large quantities of salt, thereby reducing its color strength. sdc.org.uk

The process involves using sodium thiocyanate dihydrate to precipitate the dye, followed by washing the resulting solid with acetone (B3395972). sdc.org.uk This procedure yields a readily soluble solid with high tinctorial strength. sdc.org.ukresearchgate.net The thiocyanate is effectively removed by the acetone wash, as it is soluble in cold acetone while the dye itself is only sparingly soluble, minimizing product loss. sdc.org.uk Research has shown that at 20°C and pH 7, the nucleophilic thiocyanate anion does not react with reactive dyes, such as Procion MX dyes, ensuring the dye's reactivity is not compromised during the purification process. sdc.org.uk

The salting-out effect of sodium thiocyanate involves a distinct mechanism. Unlike salts such as NaCl which increase dye adsorption at an interface followed by aggregation, NaSCN promotes the formation of dye aggregates directly in the bulk solution, which then migrate to the interface. unige.ch This is due to a significant reduction in the dye's solubility caused by the thiocyanate ions. unige.ch

Table 2: Effect of Thiocyanate on Dye Fixation (HPLC Analysis)

Dyebath Condition Peak Area (%) of Unreacted Dye
With Thiocyanate Anions Higher
Without Thiocyanate Anions Lower

Note: This table is based on findings that dyebaths containing thiocyanate anions had a greater percentage of unreacted dye compared to those without. sdc.org.uk

Concluding Remarks and Future Research Directions

Summary of Key Academic Contributions

Sodium thiocyanate (B1210189) is a cornerstone reagent in both academic and industrial chemistry. Its primary academic contributions lie in its utility as a source of the thiocyanate anion (SCN⁻), a versatile nucleophile and ligand. A major application is in synthetic organic chemistry for the conversion of alkyl halides to the corresponding alkylthiocyanates, a reaction that proceeds via a straightforward nucleophilic substitution mechanism. wikipedia.orgchemicalbook.com Furthermore, the in-situ generation of isothiocyanic acid from sodium thiocyanate allows for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, such as 2-aminobenzothiazoles. wikipedia.org

Beyond organic synthesis, sodium thiocyanate is widely used in analytical chemistry as a sensitive qualitative test for the presence of iron(III) ions, forming a distinct blood-red iron(III)-thiocyanate complex. wikipedia.orgchemicalbook.com In industrial applications, its properties are leveraged in diverse fields. It serves as a spinning solvent in the production of acrylic fibers, an additive to concrete to accelerate hardening, and an intermediate in the manufacturing of various agricultural products like pesticides. emsaquimica.comnouryon.comnouryon.com

Table 1: Key Academic and Industrial Applications of Sodium Thiocyanate
FieldApplicationReference
Organic SynthesisConversion of alkyl halides to alkylthiocyanates wikipedia.orgchemicalbook.com
Organic SynthesisPrecursor for heterocyclic synthesis (e.g., 2-aminobenzothiazoles) wikipedia.org
Analytical ChemistryQualitative test for Iron(III) ions wikipedia.orgchemicalbook.com
Polymer IndustrySolvent for spinning acrylic fibers chemicalbook.comnouryon.com
ConstructionHardening accelerator for cement and concrete emsaquimica.comnouryon.com
AgricultureIntermediate for pesticide synthesis emsaquimica.comnouryon.com

Unexplored Reactivity Pathways and Mechanistic Insights

Despite its long history of use, the full reactive potential of the thiocyanate ion remains to be charted. The electrochemical oxidation of thiocyanate is known to be mechanistically complex, involving short-lived intermediates such as the thiocyanate radical (SCN•) and thiocyanogen ((SCN)₂). researchgate.net The precise pathways and kinetics of these reactions, particularly on different electrode materials and under various conditions, are not fully elucidated and represent a significant area for future mechanistic investigation. rsc.orgresearchgate.net

While the nucleophilic character of the thiocyanate ion is well-established, its application in modern synthetic methodologies is an emerging field. Recent studies into photoredox and electrochemical thiocyanation reactions highlight a greener, more efficient approach to forming C-SCN bonds. nih.gov Further exploration of these methods, including expanding the substrate scope and catalyst systems, could unlock new synthetic routes. Additionally, the known violent reactions with strong acids and oxidants point to a rich but poorly understood redox chemistry that could be harnessed if studied and controlled. chemicalbook.comnoaa.gov

Potential for Novel Synthetic Applications

The versatility of the thiocyanate group as a synthetic intermediate suggests numerous opportunities for novel applications. As a key building block, it can be used to construct more complex molecules with potential biological activity, a field that has seen a resurgence of interest. researchgate.net

A particularly promising direction is in materials science. The ability of sodium thiocyanate to co-crystallize with other salts to form semi-organic crystals with significant nonlinear optical (NLO) properties has been demonstrated. niscpr.res.in This opens the door to the rational design and synthesis of new functional materials for photonic and optoelectronic applications. Expanding research into other mixed-crystal systems incorporating sodium thiocyanate could lead to materials with tailored optical, electronic, or magnetic properties. The development of advanced photochemical and electrochemical methods for introducing the thiocyanate group will further enable these explorations by providing milder and more functional-group-tolerant synthetic pathways. nih.gov

Advanced Characterization Techniques and Computational Modeling for Deeper Understanding

A deeper understanding of sodium thiocyanate 2-hydrate requires the application of advanced analytical techniques. While basic characterization has been performed, a detailed study of the dihydrate's solid-state structure, the dynamics of its water molecules, and its phase behavior upon dehydration is lacking. Techniques such as variable-temperature X-ray diffraction (VT-XRD) and differential scanning calorimetry (DSC), similar to studies on other hydrated salts, could provide crucial insights into its thermal stability and structural transformations. researchgate.net

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for complementing experimental work. DFT calculations have already been applied to investigate the complex electrochemical oxidation of the thiocyanate anion, helping to map out the reaction mechanism. researchgate.netrsc.org This approach could be extended to model the transition states of its organic reactions, predict the structures and properties of novel thiocyanate-containing materials, and understand the specific role of the water molecules in the crystal lattice of the dihydrate form.

Table 2: Proposed Advanced Techniques for Characterizing this compound
TechniquePotential Insights
Variable-Temperature X-Ray Diffraction (VT-XRD)Study of crystal structure changes and phase transitions upon heating/cooling.
Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA)Quantification of dehydration enthalpies, determination of thermal stability limits.
Dynamic Vapor Sorption (DVS)Investigation of hygroscopicity and the kinetics of hydration/dehydration cycles.
Solid-State NMR SpectroscopyProbing the local chemical environment of sodium, carbon, and nitrogen atoms within the crystal lattice.
Density Functional Theory (DFT) ModelingCalculation of spectroscopic properties, modeling of reaction pathways, and understanding intermolecular forces, including the role of water.

Integration with Emerging Fields in Chemical Sciences

The chemistry of sodium thiocyanate is well-positioned to contribute to several emerging fields within the chemical sciences.

Green Chemistry and Circular Economy: The development of industrial processes to recover sodium thiocyanate from waste streams, such as coke plant wastewater, exemplifies a move towards a circular economy. emsaquimica.com This transforms a potential pollutant into a valuable chemical resource, reducing waste and the environmental impact associated with traditional cyanide-based synthesis.

Materials Science: As mentioned, the role of thiocyanate as a ligand and building block in coordination polymers and semi-organic crystals is a burgeoning research area. niscpr.res.inresearchgate.net Future work could focus on creating novel materials with applications in gas storage, catalysis, or sensing.

Supramolecular Chemistry: The interaction of the thiocyanate anion with macromolecules is of fundamental interest. Studies on its effect on the coil-to-globule transition temperature of polymers like poly(N-isopropylacrylamide) highlight its position in the Hofmeister series and its ability to influence polymer conformation through specific ion effects. researchgate.net This has implications for the design of "smart" polymers and for understanding the role of ions in biological systems.

Q & A

Q. What statistical approaches are recommended for reconciling conflicting data on thiocyanate’s role in metal ion determination?

  • Methodological Answer : Apply multivariate regression to account for interfering ions (e.g., Cl⁻, SO₄²⁻). Validate selectivity using standard addition methods in complex matrices. Cross-check with ICP-MS for absolute quantification .

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